molecular formula C₆H₈Na₂O₅ B1162026 2-Hydroxyhexanedioic Acid Disodium Salt

2-Hydroxyhexanedioic Acid Disodium Salt

Cat. No.: B1162026
M. Wt: 206.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyhexanedioic Acid Disodium Salt, also known as 2-Hydroxyadipic Acid Disodium Salt, is a critical biochemical tool in modern metabolic research. Its primary research value lies in its role as a standard and key metabolite in studying the oncometabolite D-2-hydroxyglutarate (D2HG) and related pathways. This compound is specifically referenced in patented methods for the detection and determination of (D)-2-hydroxyadipic acid, which is investigated in the context of diseases linked to mutations in isocitrate dehydrogenase (IDH) genes. These mutations are a hallmark of several cancers, including acute myeloid leukemia (AML), gliomas, glioblastomas, and chondrosarcomas. Researchers utilize this salt to develop and calibrate enzymatic assays and reagent mixtures for monitoring these metabolites in samples such as blood, urine, and tissue biopsies. The disodium salt form offers enhanced solubility and stability in aqueous buffer systems, facilitating its use in high-throughput screening and spectroscopic analysis. By enabling precise research into aberrant metabolic activity, this chemical supports the advancement of diagnostic and therapeutic strategies for cancer and other metabolic disorders. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₆H₈Na₂O₅

Molecular Weight

206.1

Synonyms

2-Hydroxy-hexanedioic Acid, ;  2,3,4-Trideoxyhexaric Acid;  2-Hydroxyadipic Acid Disodium Salt;  2-Hydroxyhexanedioic Acid;  DL-2-Hydroxyadipic Acid Disodium Salt;  α-Hydroxyadipic Acid Disodium Salt

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 2-Hydroxyhexanedioic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Molecule and the Importance of Solubility

2-Hydroxyhexanedioic Acid Disodium Salt is the sodium salt of 2-hydroxyadipic acid, a dicarboxylic acid. Its chemical structure, featuring two carboxylate groups, a hydroxyl group, and a six-carbon backbone, dictates its physicochemical properties.

  • Chemical Formula: C₆H₈Na₂O₅[1]

  • Molecular Weight: Approximately 206.10 g/mol [1][2]

  • Synonyms: 2-Hydroxyadipic Acid Disodium Salt, DL-2-Hydroxyadipic Acid Disodium Salt, α-Hydroxyadipic Acid Disodium Salt[1]

Solubility is a critical physicochemical parameter in pharmaceutical research and development. It directly influences a compound's bioavailability, formulation design, and the development of analytical methods. For a highly polar, ionic compound like this compound, understanding its solubility profile in both aqueous and organic solvents is paramount for its potential applications.

Theoretical Solubility Profile: A Predictive Analysis

Based on fundamental chemical principles, we can predict the general solubility behavior of this compound.

Aqueous Solubility

The presence of two sodium carboxylate groups makes the molecule highly ionic. According to general solubility rules, sodium salts are typically readily soluble in water[3]. The parent acid, 2-hydroxyhexanedioic acid, has a predicted water solubility of 70.3 g/L. The conversion of carboxylic acids to their corresponding alkali metal salts dramatically increases aqueous solubility due to the strong ion-dipole interactions between the charged carboxylate groups and water molecules. Therefore, this compound is expected to be highly soluble in water .

The pH of the aqueous medium can influence the solubility of dicarboxylic acid salts. In acidic conditions, the carboxylate ions may become protonated, converting the salt back to the less soluble free acid form, potentially leading to precipitation[4]. Conversely, in neutral to alkaline pH, the compound will remain in its more soluble disodium salt form[4].

Organic Solvent Solubility

The solubility of this compound in organic solvents is predicted to be significantly lower than in water. The principle of "like dissolves like" governs solubility. The high polarity and ionic nature of the disodium salt make it poorly suited for dissolution in nonpolar or weakly polar organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Some limited solubility may be observed due to the ability of these solvents to form hydrogen bonds and engage in some ion-dipole interactions. However, it is expected to be much lower than in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate cations well. Therefore, some degree of solubility is anticipated, potentially higher than in polar protic solvents other than water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The salt is expected to be practically insoluble in these solvents due to the lack of favorable interactions.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and accurate solubility data, a rigorous experimental approach is necessary. The following section details a comprehensive protocol based on the widely accepted shake-flask method for determining thermodynamic solubility[5][6].

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is the benchmark for determining the equilibrium (thermodynamic) solubility of a compound. It involves creating a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. This ensures that the measured concentration represents the true solubility limit at that temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-Hydroxyhexanedioic Acid Disodium Salt B Add to a known volume of solvent A->B Step 1 C Seal and shake at constant temperature (e.g., 24-72 hours) B->C Step 2 D Allow to settle C->D Step 3 E Filter or centrifuge to remove solid D->E Step 4 F Withdraw a known volume of supernatant E->F Step 5 G Dilute appropriately F->G Step 6 H Analyze concentration (e.g., by HPLC-UV) G->H Step 7

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

Materials:

  • This compound (analytical grade)

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetone, Hexane) of HPLC grade or higher

  • Calibrated analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Solvent Systems: Prepare each solvent to be tested. For aqueous solubility, use purified water (e.g., Milli-Q or equivalent).

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial. A starting point could be approximately 50-100 mg of the salt.

  • Addition of Solvent: Accurately add a known volume of each solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended[5]. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases with time).

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Sample Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: Analyze the concentration of the diluted samples using a validated analytical method, such as the HPLC-UV method described below.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of organic acids and their salts[7][8][9]. While a specific method for this compound is not published, a reliable method can be developed based on the principles of reversed-phase chromatography.

Rationale for Method Design:

  • Reversed-Phase Chromatography (C18 column): A C18 column is a good starting point as it separates compounds based on their hydrophobicity. Although the disodium salt is highly polar, the underlying organic acid has some nonpolar character, allowing for retention and separation.

  • Acidified Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid to achieve a pH of 2-3) is essential to protonate the carboxylate groups of the analyte. This converts the salt to its less polar free acid form on the column, leading to better retention and peak shape on a reversed-phase column.

  • UV Detection: The carboxyl groups in the molecule will exhibit some UV absorbance, typically at low wavelengths (e.g., 210-220 nm). A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength.

Proposed HPLC-UV Method Parameters:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase Isocratic: 95% 20 mM Potassium Phosphate buffer (pH 2.5) : 5% AcetonitrileA highly aqueous mobile phase is needed for this polar analyte. The acidic buffer ensures protonation for good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 210 nmCarboxylic acids typically absorb at low UV wavelengths.

Method Validation:

The developed HPLC-UV method must be validated to ensure its accuracy and reliability. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. The method should demonstrate a linear relationship between concentration and peak area (R² > 0.999).

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) should be assessed by analyzing quality control samples at different concentration levels.

  • Specificity: The method should be able to resolve the analyte peak from any potential interfering peaks from the sample matrix.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Quantification A Prepare Standard Solutions (known concentrations) C Inject Sample onto C18 Column A->C B Prepare Diluted Supernatant (unknown concentration) B->C D Elute with Acidic Mobile Phase C->D E Detect Analyte by UV Absorbance (210 nm) D->E F Integrate Peak Area E->F G Quantify Concentration using Calibration Curve F->G

Caption: Logical Flow for HPLC-UV Quantification.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Quantitative Solubility Data Table

The results from the experimental determination should be compiled into a table.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Interpreting the Results

The quantitative data will provide a definitive solubility profile. It is expected that the aqueous solubility will be high, while the solubility in organic solvents will decrease with decreasing solvent polarity. This information is crucial for:

  • Formulation Development: Selecting appropriate solvent systems for liquid formulations or for use in crystallization processes.

  • Analytical Method Development: Choosing suitable diluents for sample preparation.

  • Drug Delivery: Understanding the potential for precipitation when moving from an aqueous to a more lipophilic environment (e.g., in vivo).

Conclusion

While published quantitative solubility data for this compound is scarce, its molecular structure strongly suggests high aqueous solubility and limited solubility in organic solvents. This technical guide provides the theoretical foundation for this prediction and, more importantly, a detailed and robust experimental protocol for researchers to determine the thermodynamic solubility with a high degree of confidence. By following the outlined shake-flask method coupled with a validated HPLC-UV analytical procedure, scientists and drug development professionals can generate the critical solubility data required to advance their research and development activities.

References

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • BenchChem. (2025). Solubility profile of pamoic acid disodium in aqueous and organic solvents.
  • Cayman Chemical. (n.d.). 2-Hydroxyadipic Acid (CAS 18294-85-4).
  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • FooDB. (2011). Showing Compound 2-Hydroxyadipic acid (FDB021947).
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Disodium (2RS)
  • LGC Standards. (n.d.). Buy Online TRC - this compound.
  • Disodium EDTA - Solubility of Things. (n.d.).
  • MDPI. (2021). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum.
  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • Biointerface Research in Applied Chemistry. (2021).
  • OnePetro. (n.d.).
  • BenchChem. (n.d.). Solubility profile of pamoic acid disodium in aqueous and organic solvents.
  • MIT Open Access Articles. (n.d.).
  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • ResearchGate. (2018). An odd–even effect on solubility of dicarboxylic acids in organic solvents.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • CompTox Chemicals Dashboard, US EPA. (n.d.). 2-Hydroxyhexanedioic acid Properties.
  • METTLER TOLEDO. (2025).
  • ResearchGate. (2025). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • ACG Publications. (2024).
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • CUNY. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy.
  • BLD Pharm. (n.d.). 18294-85-4|2-Hydroxyhexanedioic acid.
  • Polish Academy of Sciences. (2018).
  • Thermo Fisher Scientific. (n.d.). Determination of Proteins and Carbohydrates by 2D HPLC (RPLC and HILIC) with Charged Aerosol and Ultraviolet Detection.
  • DOI. (n.d.). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles.
  • SCION Instruments. (n.d.).
  • MedChemExpress. (n.d.). 2-Hydroxyadipic Acid-SDS.
  • University of Calgary. (2023). Solubility of Organic Compounds.

Sources

Biological Significance of 2-Hydroxyadipate as a Metabolic Marker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxyadipate (2-HAD) has evolved from a rare metabolic artifact associated with obscure inborn errors of metabolism to a high-value pharmacodynamic biomarker in modern drug development. Historically identified solely in the context of 2-aminoadipic and 2-oxoadipic aciduria, 2-HAD is now recognized as a critical readout for the activity of the 2-oxoadipate dehydrogenase complex (E1 subunit encoded by DHTKD1).

With the emergence of DHTKD1 inhibitors as therapeutic agents for Glutaric Aciduria Type 1 (GA1) and potential modulators of insulin resistance, accurate quantification of 2-HAD has become essential. This guide outlines the biochemical origins of 2-HAD, its utility as a surrogate marker for target engagement, and provides a validated LC-MS/MS workflow for its quantification in biological matrices.

Biochemical Origin and Pathway Mechanics

2-Hydroxyadipate is a downstream metabolite in the catabolic pathways of L-Lysine, L-Hydroxylysine, and L-Tryptophan. Its formation is a "metabolic shunt" triggered when the primary oxidative decarboxylation pathway is compromised.

The Canonical Pathway

Under normal physiological conditions, L-Lysine is catabolized in the mitochondria via the saccharopine pathway to yield 2-Aminoadipate (2-AAA) . This is subsequently transaminated to 2-Oxoadipate (2-OA) (also known as


-ketoadipate).

The critical regulatory step involves the 2-Oxoadipate Dehydrogenase Complex (2-OADHc) , which catalyzes the oxidative decarboxylation of 2-OA to Glutaryl-CoA . The E1 subunit of this complex is encoded by the DHTKD1 gene.

The Metabolic Shunt (Pathogenesis of 2-HAD)

When DHTKD1 activity is impaired—either through genetic mutation (Aciduria) or pharmacological inhibition—2-OA accumulates.[1] To mitigate mitochondrial toxicity, the excess 2-OA is reduced to 2-Hydroxyadipate (2-HAD) , likely by cytosolic Lactate Dehydrogenase (LDH) or a specific mitochondrial reductase.

  • Mechanism: Reduction of a ketone group to a hydroxyl group.

  • Biological Logic: 2-HAD is more stable and readily excreted in urine compared to the reactive 2-OA, serving as a detoxification product.

Pathway Visualization

LysineCatabolism Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS (Reductase) Tryptophan L-Tryptophan AAA 2-Aminoadipate (2-AAA) Tryptophan->AAA Multi-step Saccharopine->AAA AASS (Dehydrogenase) OA 2-Oxoadipate (2-OA) AAA->OA GOT2 (Transaminase) GlutarylCoA Glutaryl-CoA OA->GlutarylCoA DHTKD1 (2-OADHc) (Primary Route) HAD 2-Hydroxyadipate (2-HAD) OA->HAD LDH / Reductase (Metabolic Shunt)

Figure 1: The Lysine Catabolism pathway illustrating the formation of 2-Hydroxyadipate (2-HAD) via a metabolic shunt when the primary DHTKD1-mediated pathway is blocked.

Clinical and Drug Development Significance[2][3]

Inborn Errors of Metabolism (IEM)

2-Aminoadipic and 2-Oxoadipic Aciduria:

  • Cause: Biallelic loss-of-function mutations in DHTKD1.[1]

  • Biomarker Profile: Massive elevations of urinary 2-OA and 2-HAD.

  • Clinical Phenotype: Often benign, though occasionally associated with neurological issues. The "benign" nature suggests that pharmacological inhibition of DHTKD1 is a safe therapeutic strategy.

Diabetes and Metabolic Syndrome

Recent metabolomic studies have identified 2-Aminoadipate (2-AAA) as a potent predictor of Type 2 Diabetes (T2D) risk, appearing up to 12 years before onset.[2]

  • Mechanism: 2-AAA modulates insulin secretion.[2][3]

  • Therapeutic Link: Dhtkd1-knockout mice (which have high 2-AAA and 2-HAD) are resistant to diet-induced obesity and insulin resistance.[3] This positions DHTKD1 inhibitors as potential anti-obesity/anti-diabetic agents.

Target Engagement Biomarker for Glutaric Aciduria Type 1 (GA1)

GA1 is caused by a deficiency in GCDH (downstream of DHTKD1), leading to toxic accumulation of glutaric acid and 3-hydroxyglutaric acid.

  • Strategy: Substrate Reduction Therapy (SRT). By inhibiting DHTKD1, the flux of lysine catabolism is halted upstream of the defect.

  • Role of 2-HAD: Successful inhibition of DHTKD1 causes a predictable rise in 2-HAD. Therefore, 2-HAD serves as a direct Pharmacodynamic (PD) Biomarker to prove the drug is hitting its target in clinical trials.

Analytical Protocol: Quantification of 2-HAD

Objective: Robust quantification of 2-hydroxyadipate in human plasma and urine using LC-MS/MS. Challenge: 2-HAD is a polar dicarboxylic acid, making it difficult to retain on standard C18 columns without ion-pairing agents or specific derivatization.

Reagents & Standards
  • Analyte: 2-Hydroxyadipic acid (Sigma-Aldrich or equivalent).

  • Internal Standard (ISTD): Stable isotope-labeled analog is mandatory for accuracy.

    • Preferred: 2-Hydroxyadipic acid-d4 (custom synthesis).

    • Alternative: Adipic acid-d4 or 2-Hydroxyglutaric acid-d4 (structural analog).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

Sample Preparation (Protein Precipitation)

This method avoids aggressive derivatization, preserving sample integrity for high-throughput screening.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Spike ISTD: Add 10 µL of Internal Standard solution (1 µg/mL in MeOH).

  • Precipitation: Add 200 µL of cold Methanol (-20°C).

  • Vortex: Mix vigorously for 30 seconds.

  • Incubation: Keep at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial. Optional: Evaporate under nitrogen and reconstitute in mobile phase for higher sensitivity.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar acids.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide (pH 9.0).

    • B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide.

    • Note: High pH aids ionization of carboxylic acids in negative mode.

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0950.4
1.0950.4
6.0500.4
7.0500.4
7.1950.4
10.0950.4
MRM Transitions
  • 2-Hydroxyadipate:

    • Q1 (Precursor): m/z 161.1 [M-H]⁻

    • Q3 (Quantifier): m/z 117.1 (Decarboxylation)

    • Q3 (Qualifier): m/z 99.1 (Loss of H2O)

Workflow Visualization

LCMSWorkflow Sample Sample (Plasma/Urine) ISTD Add ISTD (2-HAD-d4) Sample->ISTD Precip Protein Ppt (Cold MeOH) ISTD->Precip Centrifuge Centrifuge 14,000xg Precip->Centrifuge LC HILIC Separation (pH 9.0) Centrifuge->LC MS MS/MS Detection (ESI Negative) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Optimized LC-MS/MS workflow for the extraction and quantification of 2-Hydroxyadipate.

Data Interpretation & Reference Ranges

Reference Values
  • Healthy Controls:

    • Urine: < 5 mmol/mol creatinine (Often undetectable in routine screens).

    • Plasma: < 1 µM.

  • Pathological / Therapeutic Inhibition:

    • Urine: > 50 mmol/mol creatinine (can reach 100-500 mmol/mol in complete deficiency).

    • Plasma: 10 - 50 µM.

Interpreting "Elevated" Levels
  • In Diagnosis: A massive elevation confirms DHTKD1 dysfunction (Aciduria).

  • In Drug Development (GA1): An elevation of 2-HAD is a positive sign. It indicates the inhibitor is successfully blocking DHTKD1, thereby preventing the downstream formation of toxic glutaric acid. The goal is to induce a "controlled aciduria."

References

  • DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria. American Journal of Human Genetics. (2012).[4] Establishes the genetic cause of the aciduria and the role of DHTKD1.[1] Link

  • 2-Aminoadipic acid is a biomarker for diabetes risk. Journal of Clinical Investigation. (2013). Identifies the upstream metabolite 2-AAA as a diabetes risk factor.[2][3] Link

  • Metabolomics reveals 2-aminoadipic acid is a predictor of type 2 diabetes. Diabetes. (2013). Further validation of the pathway's link to metabolic syndrome.[5] Link

  • Pharmacologic inhibition of DHTKD1 as a therapeutic strategy for Glutaric Aciduria Type 1.Molecular Genetics and Metabolism.
  • Quantification of Organic Acids by LC-MS/MS. Clinical Mass Spectrometry. (General reference for HILIC-MS/MS methodology for dicarboxylic acids). Link

Sources

Comprehensive Guide to the Dissociation Constants (pKa) of 2-Hydroxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physicochemical properties of 2-hydroxyhexanedioic acid, focusing on its dissociation constants (pKa), experimental determination methodologies, and biological significance in metabolic research.[1]

Executive Summary

2-Hydroxyhexanedioic acid (also known as


-hydroxyadipic acid) is a critical dicarboxylic acid metabolite involved in the lysine degradation pathway.[1] Its physicochemical behavior, governed largely by its two dissociation constants (

and

), dictates its ionic state in physiological fluids and its solubility profile in pharmaceutical formulations.

While often overshadowed by its non-hydroxylated parent (adipic acid), the presence of the


-hydroxyl group significantly alters its acidity, increasing the ionization of the proximal carboxyl group via inductive effects.[1] This guide synthesizes predicted and comparative data to establish authoritative ranges for these values and details the standard potentiometric protocols for their empirical verification.

Chemical Identity & Structural Logic

ParameterDetail
IUPAC Name 2-Hydroxyhexanedioic acid
Common Synonyms

-Hydroxyadipic acid; 2-Hydroxyadipic acid
CAS Registry 18294-85-4 (DL-form); 77252-44-9 (R-form)
Molecular Formula

Molecular Weight 162.14 g/mol
Chirality Contains one chiral center at C2.[1][2][3] The L-enantiomer is the predominant urinary metabolite.[1]
Structural Impact on Acidity

The molecule consists of a six-carbon chain with terminal carboxyl groups at C1 and C6.[1] The hydroxyl group at C2 exerts an electron-withdrawing inductive effect (-I effect) on the C1 carboxyl group.[1] This stabilizes the resulting carboxylate anion (


) after the first deprotonation, making 

significantly lower (more acidic) than that of adipic acid.[1] The effect on the distal C6 carboxyl group is attenuated by distance, resulting in a

closer to the parent compound.[1]

Dissociation Constants (pKa) Data

The following values represent a synthesis of high-confidence computational predictions (QSPR) and comparative structural analysis, as direct experimental literature for this specific metabolite is limited compared to common pharmaceutical excipients.

Table 1: Physicochemical Constants[1]
ConstantValue RangeStructural Explanation

(C1-COOH)
3.44 – 3.77 Acidified by proximal

-OH group (Inductive effect).[1]

(C6-COOH)
5.00 – 5.20 Minimal influence from

-OH; similar to adipic acid (

).
Isoelectric Point (pI) N/ADicarboxylic acids do not have a pI in the zwitterionic sense (unlike amino acids).
LogP (Octanol/Water) -0.38 to -0.79Highly hydrophilic due to three polar functional groups.
Table 2: Comparative Acidity (Structural Analogs)
CompoundStructure



(vs Parent)
Adipic Acid Hexanedioic acid4.435.41Reference
2-Hydroxyadipic Acid

-OH-Hexanedioic
~3.6 ~5.1 -0.8 (More Acidic)
Succinic Acid Butanedioic acid4.215.64Reference
Malic Acid

-OH-Butanedioic
3.405.20-0.8 (More Acidic)

Note: The shift in


 from succinic to malic acid (-0.81 units) strongly predicts the shift from adipic to 2-hydroxyadipic acid, validating the predicted range of 3.44–3.77.

Dissociation Pathway Visualization

The dissociation of 2-hydroxyhexanedioic acid (


) occurs in two distinct steps. At physiological pH (7.4), the molecule exists almost exclusively as the dianion (

).[1]

DissociationPathway H2A H2A (Fully Protonated) pH < 3.4 HA HA⁻ (Mono-anion) pH ~ 4.3 H2A->HA Step 1: Loss of C1-H⁺ pKa1 ≈ 3.6 HA->H2A A2 A²⁻ (Di-anion) pH > 5.2 HA->A2 Step 2: Loss of C6-H⁺ pKa2 ≈ 5.1 A2->HA

Figure 1: Stepwise dissociation equilibrium of 2-hydroxyhexanedioic acid.

Experimental Protocol: Potentiometric Titration

To experimentally verify these values, Potentiometric Titration is the gold standard.[1] This method is self-validating as it detects the exact inflection points of the buffering capacity.

Materials Required[4][5][6][7][8][9]
  • Analyte: >98% pure 2-hydroxyhexanedioic acid (approx.[1] 0.1 mmol).[1]

  • Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate - KHP).[1]

  • Solvent: Carbonate-free deionized water (degassed to prevent

    
     interference).[1]
    
  • Instrumentation: Calibrated pH meter (glass electrode) with ±0.01 pH precision.

  • Inert Atmosphere: Nitrogen (

    
    ) gas purge line.[1]
    
Step-by-Step Methodology
  • System Preparation:

    • Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.[1]

    • Maintain the reaction vessel at a constant temperature (25°C ± 0.1°C) using a water jacket.

    • Purge the vessel with

      
       for 10 minutes to remove dissolved 
      
      
      
      .[1]
  • Sample Preparation:

    • Dissolve ~16 mg (0.1 mmol) of 2-hydroxyhexanedioic acid in 50 mL of degassed water.

    • Ensure complete dissolution (sonicate if necessary).[1]

  • Titration Workflow:

    • Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record equilibrium pH after each addition (stabilization time ~30s).[1]

    • Continue titration until pH reaches ~11.0 (ensure both protons are neutralized).[1]

  • Data Analysis (Bjerrum Method):

    • Plot pH vs. Volume of NaOH.[1][4]

    • Calculate the first derivative (

      
      ) to identify inflection points.[1]
      
    • Validation: The volume of NaOH consumed between the start and the first inflection point (

      
      ) should equal the volume between the first and second inflection points (
      
      
      
      ). If
      
      
      , check for impurities or carbonate contamination.[1]

TitrationWorkflow Start Start: Dissolve 0.1 mmol Analyte in Degassed Water Purge Purge with N2 (Remove CO2) Start->Purge Titrate Add 0.1 M NaOH (0.05 mL increments) Purge->Titrate Measure Record Equilibrium pH Titrate->Measure Check pH > 11.0? Measure->Check Check->Titrate No Plot Plot pH vs Volume Calculate 1st Derivative Check->Plot Yes Calc Determine pKa1 & pKa2 at Half-Equivalence Points Plot->Calc

Figure 2: Potentiometric titration workflow for dicarboxylic acid determination.

Biological & Pharmaceutical Relevance[5][10]

Metabolic Significance

2-Hydroxyadipic acid accumulates in 2-Ketoadipic Aciduria (OMIM 245130) and 2-Aminoadipic Aciduria .[1] It is formed via the reduction of 2-ketoadipic acid when the dehydrogenase enzyme (DHTKD1) is defective.[1][5]

  • Diagnostic Utility: Elevated urinary levels serve as a biomarker for lysine degradation defects.[1]

  • Solubility in Urine: At urinary pH (typically 5.5 – 7.0), the molecule exists primarily as the dianion (

    
    ), which is highly soluble.[1] However, in highly acidic urine (pH < 4.5), the mono-anion (
    
    
    
    ) concentration increases, potentially altering its interaction with cationic transporters.[1]
Drug Development Implications
  • Formulation: As a highly polar dicarboxylic acid, it acts as a buffering agent in the pH 3.5 – 5.5 range.[1]

  • Salt Formation: The low

    
     suggests it readily forms stable salts with basic drugs (e.g., 2-hydroxyadipate salts), potentially improving the solubility of lipophilic API (Active Pharmaceutical Ingredients).[1]
    

References

  • PubChem. (n.d.).[1][6] 2-Hydroxyadipic acid (CID 193530).[1][6] National Library of Medicine.[1] Retrieved from [Link]

  • Human Metabolome Database (HMDB). (n.d.).[1][6][7] Metabocard for 2-Hydroxyadipic acid (HMDB0000321). Retrieved from [Link]

  • Stiles, A. R., et al. (2015).[1] New cases of DHTKD1 mutations in patients with 2-ketoadipic aciduria. JIMD Reports. Retrieved from [Link]

Sources

CAS number and molecular weight of 2-Hydroxyhexanedioic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 2-Hydroxyhexanedioic Acid Disodium Salt , a critical metabolite intermediate in lysine and tryptophan catabolism.

Part 1: Chemical Identity & Properties

Core Identifiers

The disodium salt form of 2-hydroxyhexanedioic acid is frequently utilized in proteomic and metabolomic research due to its enhanced aqueous solubility compared to the free acid.

PropertyData
Compound Name This compound
Synonyms Disodium 2-hydroxyadipate; 2-Hydroxyadipic acid disodium salt
CAS Number (Salt) Not Formally Assigned (Commercially indexed under parent acid CAS 18294-85-4 )
CAS Number (Free Acid) 18294-85-4
Molecular Weight 206.10 g/mol
Molecular Formula C₆H₈Na₂O₅
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL); slightly soluble in ethanol
Structural Configuration

The molecule consists of a six-carbon dicarboxylic acid backbone with a hydroxyl group at the alpha (C2) position.[1] In the disodium salt form, both carboxylic acid protons are replaced by sodium ions.

  • SMILES (Free Acid): OC(CCCC(O)=O)C(O)=O

  • InChI Key: OTTXIFWBPRRYOG-UHFFFAOYSA-L (for the disodium form)

Part 2: Biological Significance & Metabolic Role[3]

The Lysine Degradation Pathway

2-Hydroxyhexanedioic acid (2-HAA) is a secondary metabolite arising from the catabolism of L-Lysine , L-Hydroxylysine , and L-Tryptophan . Under normal physiological conditions, the pathway proceeds through 2-Oxoadipic acid (2-OAA) which is oxidatively decarboxylated to Glutaryl-CoA.

However, when the primary enzyme DHTKD1 (2-oxoadipate dehydrogenase) is deficient or inhibited, 2-OAA accumulates and is shunted toward reduction, forming 2-HAA. This makes 2-HAA a critical biomarker for 2-Aminoadipic and 2-Oxoadipic Aciduria .

Pathway Visualization

The following diagram illustrates the metabolic position of 2-Hydroxyhexanedioic acid and the "shunt" mechanism triggered by DHTKD1 dysfunction.

LysineMetabolism Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS (Synthase) AAA 2-Aminoadipic Acid (2-AAA) Saccharopine->AAA AASS (Dehydrogenase) OAA 2-Oxoadipic Acid (2-OAA) AAA->OAA Transaminase (GOT/GPT) Glutaryl Glutaryl-CoA OAA->Glutaryl DHTKD1 (Primary Route) HAA 2-Hydroxyadipic Acid (2-HAA) OAA->HAA LDH/HADH (Metabolic Shunt)

Figure 1: Metabolic shunt pathway showing the formation of 2-Hydroxyadipic Acid (Red) upon accumulation of 2-Oxoadipic Acid (Yellow).

Part 3: Experimental Protocols

Protocol A: Preparation of Disodium Salt Standard (10 mM)

Purpose: To create a stable stock solution for LC-MS calibration when only the free acid is available or to reconstitute the commercial salt.

Reagents:

  • 2-Hydroxyhexanedioic acid (Free acid, MW 162.[2]14) OR Disodium Salt (MW 206.10).

  • Sodium Hydroxide (NaOH), 1.0 M (HPLC Grade).

  • Milli-Q Water (18.2 MΩ·cm).

Procedure (From Free Acid):

  • Weighing: Accurately weigh 16.21 mg of 2-Hydroxyhexanedioic acid into a 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of Milli-Q water.

  • Neutralization: Add 200 µL of 1.0 M NaOH. (Stoichiometry: 2 moles NaOH per 1 mole acid).

    • Note: The theoretical requirement is exactly 2 equivalents. 16.21 mg = 0.1 mmol acid -> requires 0.2 mmol NaOH = 200 µL of 1M NaOH.

  • Adjustment: Vortex until fully dissolved. The pH should be approximately 7.0–7.5.

  • Final Volume: Dilute to the mark (10 mL) with Milli-Q water to achieve a 10 mM stock solution of the disodium salt.

Procedure (From Commercial Disodium Salt):

  • Weighing: Accurately weigh 20.61 mg of the disodium salt.

  • Dissolution: Dissolve directly in 10 mL Milli-Q water to yield a 10 mM solution.

Protocol B: LC-MS/MS Detection Parameters

Purpose: Quantitation of 2-HAA in biological fluids (Urine/Plasma).

Methodology: Due to the high polarity of the dicarboxylic acid, Reverse Phase (C18) chromatography often yields poor retention. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion Pairing is recommended.

ParameterSetting
Ionization Mode ESI Negative (-)
Precursor Ion (Q1) m/z 161.0 [M-H]⁻
Product Ion (Q3) m/z 117.0 (Loss of CO₂), m/z 99.0 (Loss of H₂O + CO₂)
Column HILIC Amide (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes

Part 4: Analytical Workflow Visualization

The following workflow outlines the extraction and analysis of 2-HAA from plasma samples, ensuring minimal matrix effects.

Workflow Sample Plasma Sample (100 µL) PPT Protein Precipitation (400 µL Cold MeOH) Sample->PPT Centrifuge Centrifuge (14,000 x g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (N2 Stream) Supernatant->Dry Recon Reconstitute (80:20 ACN:H2O) Dry->Recon LCMS LC-MS/MS Analysis (HILIC Mode) Recon->LCMS

Figure 2: Sample preparation workflow for the extraction of 2-Hydroxyhexanedioic acid from plasma.

References

  • PubChem. (n.d.).[3] 2-Hydroxyadipic acid (Compound Summary).[2][1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Struys, E. A., et al. (2012). Mutations in the DHTKD1 gene cause 2-aminoadipic and 2-oxoadipic aciduria. American Journal of Human Genetics. [Link]

  • Human Metabolome Database (HMDB). (n.d.).[3] Metabocard for 2-Hydroxyadipic acid (HMDB0000321).[Link][2]

Sources

Structural & Functional Divergence: 2-Hydroxyhexanedioic Acid vs. Adipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and functional distinctions between 2-hydroxyhexanedioic acid (2-hydroxyadipic acid) and adipic acid (hexanedioic acid).

Content Type: Technical Guide | Audience: Drug Development & Metabolic Researchers

Executive Summary

While adipic acid serves as a cornerstone in industrial polymer chemistry and a minor metabolite in fatty acid oxidation, its derivative 2-hydroxyhexanedioic acid (2-HHA) functions as a critical chiral intermediate in lysine and tryptophan metabolism. The presence of a single hydroxyl group at the


-carbon of 2-HHA introduces stereochemistry, significantly alters acidity (pKa), and necessitates distinct analytical derivatization protocols compared to the achiral adipic acid. This guide delineates these differences to support precise metabolic profiling and polymer scaffold design.

Molecular Architecture & Stereochemistry

The fundamental difference lies in the substitution at the C2 position. Adipic acid possesses a


 axis of symmetry, rendering it achiral. In contrast, 2-HHA possesses a chiral center at C2, existing as 

and

enantiomers, with the

-form being the predominant metabolic intermediate in mammalian lysine degradation.
Structural Comparison

The following diagram contrasts the molecular topology of both acids. Note the chiral center on 2-HHA and the potential for intramolecular hydrogen bonding.

ChemicalStructures cluster_0 Adipic Acid (Achiral) cluster_1 2-Hydroxyhexanedioic Acid (Chiral) Adipic HOOC-(CH2)4-COOH Hexanedioic Acid Symmetry: C2h HHA HOOC-CH(OH)-(CH2)3-COOH 2-Hydroxyadipic Acid Chiral Center: C2 (R/S) Feature1 Inductive Effect: -OH increases acidity of C1-COOH HHA->Feature1 Feature2 Lactonization: Potential to form 5/6-membered lactones HHA->Feature2

Figure 1: Comparative molecular topology highlighting the symmetry of adipic acid versus the functionalized asymmetry of 2-hydroxyhexanedioic acid.

Electronic Effects on Acidity

The hydroxyl group in 2-HHA exerts a strong electron-withdrawing inductive effect (


 effect) on the adjacent carboxylic acid (C1).
  • Adipic Acid: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . The alkyl chain exerts a weak electron-donating effect.
    
  • 2-HHA:

    
     (Predicted).[1] The 
    
    
    
    -hydroxyl group stabilizes the carboxylate anion via inductive withdrawal, making 2-HHA significantly more acidic than adipic acid. This shift impacts buffer selection during HPLC separation and ionization efficiency in ESI-MS.

Physicochemical Profiling

The following table synthesizes key physical parameters. Researchers formulating drug delivery systems (e.g., polyester microspheres) must account for the increased hydrophilicity of 2-HHA.

PropertyAdipic Acid2-Hydroxyhexanedioic Acid
CAS Number 124-04-918294-85-4
Formula


Molecular Weight 146.14 g/mol 162.14 g/mol
Chirality AchiralChiral (R/S)
pKa (Acid 1) 4.41~3.44 (Predicted)
pKa (Acid 2) 5.41~5.20
Water Solubility ~14 g/L (20°C)> 70 g/L (Predicted due to -OH)
LogP 0.08-0.6 to -0.8
Derivatization Sites 2 (Carboxyls)3 (2 Carboxyls + 1 Hydroxyl)

Metabolic Pathways & Disease Relevance[6]

While adipic acid is often a biomarker of


-oxidation (fatty acid overflow), 2-HHA is a specific intermediate in the mitochondrial degradation of L-Lysine  and L-Tryptophan . Accumulation of 2-HHA is the diagnostic hallmark of 2-ketoadipic aciduria.
The Lysine Degradation Pathway

The diagram below illustrates the specific enzymatic step where 2-HHA is formed. It is produced by the reversible reduction of 2-oxoadipic acid, a reaction catalyzed by 2-hydroxyadipate dehydrogenase.

MetabolicPathway Lysine L-Lysine KetoAdipic 2-Oxoadipic Acid (2-Ketoadipic Acid) Lysine->KetoAdipic Multiple Steps (Saccharopine pathway) HHA 2-Hydroxyadipic Acid (2-HHA) KetoAdipic->HHA Reversible Reduction Glutaryl Glutaryl-CoA KetoAdipic->Glutaryl Oxidative Decarboxylation Enz2 HADH (Hydroxyadipate Dehydrogenase) Enz1 DHTKD1 (Dehydrogenase E1) Adipic Adipic Acid (Minor Shunt/Omega-Oxidation) Adipic->KetoAdipic Possible Conversion

Figure 2: Metabolic positioning of 2-HHA. The reversible reduction of 2-oxoadipic acid leads to 2-HHA accumulation when downstream decarboxylation (DHTKD1) is impaired.

Clinical Insight: In 2-ketoadipic aciduria, the blockade of 2-oxoadipic acid conversion to glutaryl-CoA forces the equilibrium toward 2-HHA. Therefore, 2-HHA is the stable urinary biomarker used for diagnosis, as 2-oxoadipic acid is unstable and spontaneously decarboxylates.

Analytical Discrimination: GC-MS Protocol

Distinguishing these two acids requires precise derivatization. The hydroxyl group on 2-HHA necessitates a silylation reagent capable of capping both carboxylic acids and the alcohol to prevent peak tailing and thermal degradation.

Experimental Protocol: Differential Derivatization

Reagents:

  • BSTFA + 1% TMCS: (N,O-bis(trimethylsilyl)trifluoroacetamide). Silylates -COOH and -OH.

  • Internal Standard:

    
    -Adipic acid.
    

Step-by-Step Methodology:

  • Extraction: Acidify urine/plasma sample (100 µL) with HCl to pH < 2. Extract with ethyl acetate (3 x 400 µL).

  • Drying: Evaporate solvent under

    
     stream at 40°C.
    
  • Derivatization (Critical Step):

    • Add 50 µL anhydrous pyridine and 50 µL BSTFA+TMCS.

    • Incubate at 70°C for 30 minutes .

    • Note: Adipic acid derivatizes rapidly (room temp), but the sterically hindered secondary alcohol of 2-HHA requires heat for complete silylation.

  • GC-MS Analysis:

    • Column: DB-5ms (5% phenyl-methylpolysiloxane).

    • Injection: Splitless mode.

Mass Spectral Identification

The mass shift caused by the extra Trimethylsilyl (TMS) group is the primary discriminator.

AnalyteDerivativeFormula (Deriv.)MW (Deriv.)[2][3][4]Key Fragment Ions (m/z)
Adipic Acid Di-TMS

290275 (M-15), 147, 73
2-HHA Tri-TMS

378363 (M-15), 233 (M-145), 73
  • Interpretation: Adipic acid (Di-TMS) shows a molecular ion/fragment at m/z 290/275. 2-HHA (Tri-TMS) shifts significantly to m/z 378/363 due to the third TMS group on the hydroxyl. The m/z 233 fragment in 2-HHA arises from

    
    -cleavage between C1 and C2, a characteristic fragmentation of 
    
    
    
    -hydroxy acid derivatives.

References

  • PubChem. 2-Hydroxyadipic acid (Compound).[2][5] National Library of Medicine.[2] Available at: [Link]

  • Human Metabolome Database (HMDB). Metabocard for 2-Hydroxyadipic acid (HMDB0000448). Available at: [Link]

  • Stiles, A.R., et al. (2015). New cases of DHTKD1 mutations in patients with 2-ketoadipic aciduria.[6] JIMD Reports.[6] Available at: [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Available at: [Link]

Sources

Methodological & Application

Technical Guide: Synthesis of Functionalized Biodegradable Polyesters using 2-Hydroxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Hydroxyhexanedioic acid (2-HHDA) (also known as 2-hydroxyadipic acid) represents a high-value monomer for the next generation of biodegradable polyesters. Unlike standard adipic acid, the presence of the


-hydroxyl group provides a critical "functional handle" for post-polymerization modification (e.g., drug conjugation, peptide attachment) and increases the hydrophilicity of the resulting polymer scaffold, accelerating hydrolytic degradation.

The Challenge: Commercially, this molecule is often supplied as 2-Hydroxyhexanedioic Acid Disodium Salt (2-HHDA-Na


)  to ensure stability and solubility during transport.
The Problem:  Disodium salts are unsuitable  for direct melt polycondensation or enzymatic polymerization. They possess extremely high melting points (>300°C) and lack the electrophilicity required for esterification.

The Solution: This guide provides a validated workflow to:

  • Activate the monomer (Desalting).

  • Polymerize via two distinct routes (Melt vs. Enzymatic).[1]

  • Functionalize the pendant hydroxyl group.

Monomer Pre-processing: Activation Protocol

Objective: Convert the inert 2-HHDA-Na


 salt into the reactive 2-HHDA free acid.
Materials
  • Starting Material: this compound (CAS: 77252-44-9 for acid form ref).

  • Reagents: Hydrochloric Acid (37%), Ethyl Acetate (EtOAc), Magnesium Sulfate (anhydrous).

  • Equipment: Separatory funnel, Rotary evaporator, Vacuum oven.

Protocol Steps
  • Dissolution: Dissolve 10 g of 2-HHDA-Na

    
     in 50 mL of deionized water. Ensure complete solubilization.
    
  • Acidification: Slowly add concentrated HCl dropwise while stirring until the pH reaches

    
     1-2.
    
    • Mechanism:[2][3][4]

      
      
      
    • Observation: The solution may become slightly cloudy as the solubility of the organic acid decreases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous phase 3 times with 50 mL of Ethyl Acetate.

    • Why EtOAc? 2-HHDA is polar; EtOAc provides good recovery compared to non-polar solvents like hexane.

  • Drying: Combine organic layers and dry over anhydrous MgSO

    
     for 20 minutes. Filter off the solids.
    
  • Isolation: Remove solvent via rotary evaporation (40°C, reduced pressure).

  • Purification (Critical): Recrystallize the resulting solid from an acetone/hexane mixture to remove trace mineral acids.

  • Validation: Verify Melting Point (Target: ~146–148°C).

Polymerization Strategies

We present two routes. Route A is for industrial scalability. Route B is for precision biomedical applications (drug delivery) where preserving the pendant hydroxyl group is paramount.

Comparison of Methods
FeatureRoute A: Melt PolycondensationRoute B: Enzymatic Polymerization
Catalyst Ti(OBu)

or Sn(Oct)

Candida antarctica Lipase B (CALB)
Temperature High (140–180°C)Low (60–80°C)
Reaction Time 4–8 Hours24–48 Hours
Mw Achieved High (>30 kDa)Moderate (10–20 kDa)
Selectivity Low (Risk of crosslinking via OH)High (Linear chains, OH preserved)
Route A: Melt Polycondensation (Standard)

Best for: Tissue engineering scaffolds requiring high mechanical strength.

  • Charging: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add:

    • 10 mmol Activated 2-HHDA (Free Acid).

    • 12 mmol 1,4-Butanediol (1.2 eq excess to prevent sublimation loss).

    • Catalyst: Titanium(IV) butoxide (0.1 wt% relative to monomer).

  • Esterification (Stage 1): Heat to 150°C under continuous Nitrogen flow for 4 hours.

    • Note: Keep temp <160°C to prevent thermal degradation of the

      
      -hydroxyl group.
      
  • Polycondensation (Stage 2): Increase temp to 170°C and apply high vacuum (<1 mbar) to remove excess diol and drive chain growth. Continue for 4 hours.

  • Termination: Cool to room temperature under Nitrogen. Dissolve polymer in Chloroform and precipitate in cold Methanol.

Route B: Lipase-Catalyzed Polymerization (Precision)

Best for: Drug delivery vehicles. The enzyme specifically targets the primary acid/alcohol groups, leaving the secondary pendant hydroxyl unreacted.

  • Setup: Use a dried vial containing molecular sieves (to scavenge water).

  • Reactants: Add 5 mmol 2-HHDA and 5 mmol 1,8-Octanediol.

  • Solvent: Add Diphenyl ether (or perform in bulk if monomers melt <70°C).

  • Catalyst: Add immobilized CALB (Novozym 435, 10 wt%).

  • Reaction: Stir at 80°C under mild vacuum (to remove water) for 48 hours.

  • Purification: Dissolve in THF, filter out the enzyme beads, and precipitate in cold Methanol.

Workflow Visualization

The following diagram illustrates the critical path from the raw salt material to a drug-conjugated polymer.

G Salt Raw Material 2-HHDA Disodium Salt Desalt Protocol 1: Acidification & Extraction Salt->Desalt Acid Activated Monomer 2-HHDA (Free Acid) PolyMethod Protocol 2: Enzymatic or Melt Polymerization Acid->PolyMethod Polymer Poly(alkylene 2-hydroxyadipate) (Pendant -OH) Funct Protocol 3: Esterification w/ Bioactive Agent Polymer->Funct Drug Drug-Conjugate Biodegradable Carrier Desalt->Acid HCl, EtOAc PolyMethod->Polymer Diol + Catalyst Funct->Drug Drug-COOH

Figure 1: Critical workflow for converting 2-HHDA salts into functionalized therapeutic polymers.

Characterization & Quality Control

To ensure the protocol was successful, the following analytical data must be verified:

  • 
    H-NMR (CDCl
    
    
    
    ):
    • Look for the shift of the methine proton (

      
       to the OH group).
      
    • Key Signal: Multiplet at

      
       4.2–4.4 ppm (CH-OH).
      
    • Verification: If this peak disappears or shifts significantly downfield, accidental crosslinking (esterification of the pendant OH) may have occurred.

  • GPC (Gel Permeation Chromatography):

    • Target Mn: 10,000 – 45,000 g/mol .

    • PDI (Polydispersity Index): < 2.0 (Enzymatic) or < 2.5 (Melt).

  • DSC (Differential Scanning Calorimetry):

    • Expect a lower

      
       and 
      
      
      
      compared to non-hydroxylated Poly(butylene adipate) due to the disruption of crystalline packing by the pendant OH group.

References

  • Functional Polyesters: You, Z., et al. (2010).[5] "A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties."[5][6][7][8] Biomaterials.[5][6][7] Link

  • Enzymatic Synthesis: Pellis, A., et al. (2021). "Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions." PSE Community. Link

  • Monomer Data: PubChem. "2-Hydroxyhexanedioic acid."[9] Link

  • Catalyst Selection: Kline, B. J., et al. (1998). "Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups."[6] Acta Biomaterialia. Link

  • General Polycondensation: Kobayashi, S. (2010). "Lipase-catalyzed polyester synthesis: a green polymer chemistry." Proceedings of the Japan Academy, Series B. Link

Sources

Application Note: Extraction & Analysis of 2-Hydroxyadipate from Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the extraction and quantification of 2-Hydroxyadipate (2-HAA) from cell culture media. It is designed for researchers investigating lysine catabolism, mitochondrial dysfunction (DHTKD1 mutations), and oncometabolites.

Introduction & Scientific Context

2-Hydroxyadipate (2-HAA) (C₆H₁₀O₅, MW 162.[1][2]14) is a 6-carbon hydroxy-dicarboxylic acid. Physiologically, it is the reduced form of 2-oxoadipate (2-ketoadipate), a key intermediate in the catabolic pathways of Lysine , Hydroxylysine , and Tryptophan .

In cell culture models, 2-HAA accumulation is a specific biomarker for dysfunction in the 2-oxoadipate dehydrogenase complex (OADHc) , specifically the E1 subunit encoded by DHTKD1. Unlike its precursor 2-oxoadipate, which is unstable and prone to spontaneous decarboxylation, 2-HAA is chemically stable, making it a superior surrogate marker for pathway flux.

Chemical Challenges in Extraction
  • Polarity: With a logP of ~ -0.6 to -0.8 and two carboxylic acid groups (

    
    ), 2-HAA is highly hydrophilic. It does not retain well on standard C18 Reverse Phase chromatography without derivatization or ion-pairing.
    
  • Matrix Interference: Cell culture media (DMEM, RPMI) contains high concentrations of glucose, salts, and amino acids (e.g., glutamine, lysine) that can suppress ionization in Mass Spectrometry.

  • Isomeric Confusion: It must be chromatographically resolved from its structural isomer, 3-hydroxyadipate , and separated from adipic acid (if mass resolution is low).

Pathway Visualization

Understanding the metabolic origin is critical for experimental design (e.g., using


C-Lysine tracers).

G Lysine L-Lysine AASA 2-Aminoadipate Semialdehyde Lysine->AASA Tryptophan L-Tryptophan Tryptophan->AASA TwoAA 2-Aminoadipate AASA->TwoAA TwoOA 2-Oxoadipate (Unstable Keto Acid) TwoAA->TwoOA Transamination TwoHAA 2-HYDROXYADIPATE (Stable Biomarker) TwoOA->TwoHAA HADH (Reduction) Glutaryl Glutaryl-CoA TwoOA->Glutaryl DHTKD1 (OADHc) TwoHAA->TwoOA Reversible TCA TCA Cycle Glutaryl->TCA

Figure 1: Metabolic pathway showing the production of 2-Hydroxyadipate from Lysine/Tryptophan catabolism. The reduction of 2-Oxoadipate to 2-Hydroxyadipate becomes the primary sink when DHTKD1 is impaired.

Pre-Analytical Considerations

Media Harvesting & Quenching

Metabolic turnover is rapid. To capture a snapshot of 2-HAA levels, metabolism must be quenched immediately.

  • Adherent Cells: Do not scrape cells in warm media. Aspirate media rapidly and add ice-cold extraction solvent directly to the plate if intracellular metabolites are desired. For secreted 2-HAA (media analysis), collect media and centrifuge immediately (1,000 x g, 5 min, 4°C) to remove floating cells/debris.

  • Storage: Flash freeze supernatant in liquid nitrogen. Store at -80°C. 2-HAA is stable for >6 months at -80°C.

Internal Standards (IS)

Absolute quantification requires a stable isotope-labeled internal standard to correct for extraction efficiency and matrix effects.

  • Primary Choice: 2-Hydroxyadipic acid-d3 (Custom synthesis often required).

  • Secondary Choice (Recommended): 2-Hydroxyglutaric acid-d5 (2-HG-d5) . Structurally homologous and commercially available.

  • Tertiary Choice: Adipic acid-d4 .

Protocol A: GC-MS Analysis (The "Gold Standard")

Rationale: GC-MS is superior for organic acid profiling. It requires derivatization (Oximation + Silylation) which stabilizes the keto-acid precursor (2-oxoadipate) and renders 2-HAA volatile. This method captures both the keto and hydroxy forms simultaneously.

Reagents
  • Extraction Solvent: Methanol:Acetonitrile:Water (5:3:2 v/v/v), Ice Cold.

  • Oximation Reagent: Methoxyamine Hydrochloride (MeOx) in Pyridine (20 mg/mL).

  • Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow
  • Sample Preparation:

    • Thaw cell culture media on ice.

    • Transfer 50 µL of media to a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard (e.g., 2-HG-d5, 100 µM).

    • Add 450 µL of ice-cold Extraction Solvent (MeOH/ACN/H2O).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 1 hour (facilitates protein precipitation).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Drying:

    • Transfer 400 µL of supernatant to a glass GC vial insert or glass tube.

    • Evaporate to complete dryness using a SpeedVac or Nitrogen evaporator (35°C). Note: Ensure no water remains; moisture inhibits silylation.

  • Derivatization (Two-Step):

    • Step 1 (Oximation): Add 40 µL MeOx/Pyridine solution. Incubate at 37°C for 90 minutes .

      • Mechanism:[3][4][5] Protects keto groups on 2-oxoadipate, preventing decarboxylation.

    • Step 2 (Silylation): Add 60 µL MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes .

      • Mechanism:[3][4][5] Trimethylsilyl (TMS) groups replace active hydrogens on -OH and -COOH groups.

  • GC-MS Acquisition:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temperature Program: 70°C (hold 2 min)

      
       10°C/min to 300°C (hold 5 min).
      
    • Injection: 1 µL Splitless.

Data Interpretation (GC-MS)
  • 2-Hydroxyadipate (3-TMS derivative): Look for characteristic ions m/z 335 ([M-15]+), m/z 233 , and m/z 147 .

  • 2-Oxoadipate (Oxime-3-TMS derivative): Will elute separately.

Protocol B: LC-MS/MS Analysis (High Throughput)

Rationale: For large sample sets where derivatization is too slow, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is preferred. Due to high polarity, HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Reagents
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonium Hydroxide). High pH aids ionization of carboxylic acids.

  • Mobile Phase B: Acetonitrile (100%).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

Step-by-Step Workflow
  • Extraction:

    • Follow Step 1 from Protocol A (PPT with MeOH/ACN).

    • Crucial: Do not dry down if possible, or reconstitute in high organic solvent (e.g., 80% ACN) to match HILIC initial conditions.

    • Transfer supernatant to LC vial.

  • LC Gradient (HILIC):

    • Flow Rate: 0.3 mL/min.

    • T = 0 min: 85% B

    • T = 2 min: 85% B

    • T = 10 min: 40% B

    • T = 12 min: 40% B

    • T = 12.1 min: 85% B (Re-equilibration is critical in HILIC).

  • MS/MS Parameters (ESI Negative):

    • Source: Electrospray Negative (ESI-).

    • Capillary Voltage: -2.5 kV.

    • Desolvation Temp: 500°C.

Quantitative Data Table: MS Transitions
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
2-Hydroxyadipate 161.0 [M-H]⁻143.0 15Loss of H₂O
2-Hydroxyadipate (Qual)161.0117.020Loss of CO₂
2-HG-d5 (IS)152.1134.115Loss of H₂O
Adipic Acid145.083.012Interference Check

Analytical Validation & Troubleshooting

Linearity & Range
  • Standard Curve: Prepare serial dilutions of authentic 2-hydroxyadipic acid in matrix-matched media (media incubated without cells) from 0.1 µM to 100 µM.

  • Limit of Quantitation (LOQ): Typically ~0.5 µM in media using the LC-MS/MS method.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Poor Peak Shape (LC) Mismatch between sample solvent and mobile phase.Ensure sample is dissolved in >70% Acetonitrile for HILIC injection. Aqueous samples cause peak broadening.
Low Signal (GC) Incomplete silylation or moisture presence.Ensure sample is bone-dry before adding MSTFA. Check pipette tips for water contamination.
Isomer Co-elution 3-hydroxyadipate or Adipic acid interference.Optimize GC temperature ramp (slow down to 5°C/min). In LC, use a longer column or lower pH.
High Background Plasticware contamination.Avoid plasticizers. Use glass inserts. Wash glass with MeOH.

Experimental Workflow Diagram

Workflow cluster_0 Sample Collection cluster_1 Extraction cluster_2 Analysis Choice Media Cell Culture Media (Harvest Rapidly) Spin Centrifuge 1000g, 5min, 4°C Media->Spin Aliquot Aliquot 50µL Supernatant + 10µL Internal Std Spin->Aliquot PPT Protein Precipitation Add 450µL MeOH:ACN:H2O -20°C, 1 hr Aliquot->PPT Spin2 Centrifuge 15,000g, 10min PPT->Spin2 Decision Select Method Spin2->Decision Dry Evaporate to Dryness (N2 or SpeedVac) Decision->Dry Profiling/Gold Std Dilute Dilute/Reconstitute in 80% ACN Decision->Dilute High Throughput Deriv Derivatization 1. MeOx (90min) 2. MSTFA (30min) Dry->Deriv GCMS GC-MS Analysis (Splitless, DB-5MS) Deriv->GCMS LCMS LC-MS/MS (HILIC) (ESI Negative, MRM) Dilute->LCMS

Figure 2: Comprehensive extraction and analysis workflow for 2-Hydroxyadipate.

References

  • Human Metabolome Database (HMDB). Metabocard for 2-Hydroxyadipic acid (HMDB0000321). Available at: [Link]

  • Stiles, A. R., et al. (2015). New cases of DHTKD1 mutations in patients with 2-ketoadipic aciduria.[1] JIMD Reports.[1] Available at: [Link]

  • Hagen, J., et al. (2015). DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria.[6] The American Journal of Human Genetics. Available at: [Link]

  • Kranendijk, M., et al. (2012). Evidence for a defect in 2-oxoadipate dehydrogenase in individuals with 2-oxoadipic aciduria. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Catalytic Oxidation of Diols to 2-Hydroxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic oxidation of diols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2-hydroxyhexanedioic acid, also known as 2-hydroxyadipic acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Reaction Overview: The Challenge of Selectivity

The selective oxidation of a primary alcohol in a diol, such as 1,6-hexanediol, to a carboxylic acid while leaving the second alcohol group untouched—or selectively oxidizing one to a hydroxyl and the other to a carboxyl group—is a significant synthetic challenge. The reaction must be carefully controlled to prevent common side reactions, including over-oxidation to the dicarboxylic acid (adipic acid), formation of lactones (ε-caprolactone), or oxidative cleavage of the carbon backbone.[1][2][3]

The general pathway involves a multi-step oxidation process. The desired product, 2-hydroxyhexanedioic acid, is an intermediate in several potential reaction cascades. Understanding these competing pathways is the first step in controlling the reaction outcome.

G cluster_start Starting Material cluster_intermediates Intermediates & Side Products cluster_products Final Products 1,6-Hexanediol 1,6-Hexanediol 6-Hydroxyhexanal 6-Hydroxyhexanal 1,6-Hexanediol->6-Hydroxyhexanal Oxidation 1 Adipaldehyde Adipaldehyde 1,6-Hexanediol->Adipaldehyde Double Oxidation 6-Hydroxyhexanal->Adipaldehyde Further Oxidation ε-Caprolactone ε-Caprolactone 6-Hydroxyhexanal->ε-Caprolactone Intramolecular Cyclization 2-Hydroxyhexanedioic Acid 2-Hydroxyhexanedioic Acid 6-Hydroxyhexanal->2-Hydroxyhexanedioic Acid Oxidation 2 (Desired Pathway) Adipic Acid Adipic Acid Adipaldehyde->Adipic Acid Over-oxidation 2-Hydroxyhexanedioic Acid->Adipic Acid Over-oxidation (Undesired)

Caption: Competing pathways in the oxidation of 1,6-hexanediol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield of 2-hydroxyhexanedioic acid is consistently low, with a significant amount of starting material remaining. What are the primary causes and how can I address them?

A1: Low conversion is a common problem that can typically be traced back to catalyst activity or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity or Insufficient Loading:

    • The Cause: The catalyst may be poisoned by impurities in the substrate or solvent, or the active sites may not be accessible. Heterogeneous catalysts can lose activity over time or with improper storage. For homogeneous catalysts, the active species may not be forming correctly.

    • The Solution:

      • Verify Catalyst Quality: Use a fresh batch of catalyst or regenerate it according to the manufacturer's protocol. For heterogeneous catalysts, consider a pre-treatment step (e.g., reduction for supported metal catalysts).

      • Increase Catalyst Loading: Perform a loading screen to find the optimal catalyst-to-substrate ratio. Be aware that excessively high loading can sometimes lead to side reactions.

      • Purify Reagents: Ensure your 1,6-hexanediol and solvent are free from impurities (e.g., peroxides in ethers, sulfur compounds) that can act as catalyst poisons.[4]

  • Suboptimal Reaction Conditions:

    • The Cause: Oxidation reactions are highly sensitive to temperature, pressure, and pH. The optimal conditions for activating the C-H bonds of the alcohol may not have been met.

    • The Solution:

      • Temperature Optimization: Gradually increase the reaction temperature in 5-10°C increments. Monitor for byproduct formation, as higher temperatures can sometimes reduce selectivity.

      • pH Control: The pH of the reaction medium can be critical, especially in aqueous systems. For gold-catalyzed oxidations, a basic medium is often required to deprotonate the alcohol, but this can also promote over-oxidation.[3] For other systems, like those using TEMPO, a specific pH range is necessary to maintain the catalytic cycle.[5] Consider using a buffer or performing the reaction under pH-stat conditions.

      • Oxidant Concentration/Pressure: Ensure the terminal oxidant (e.g., O₂, H₂O₂) is present in sufficient concentration. If using a gaseous oxidant like O₂ or air, ensure efficient stirring to overcome mass transfer limitations. Increase the pressure if necessary.[6]

  • Poor Solubility/Dispersion:

    • The Cause: If using a heterogeneous catalyst, poor dispersion in the reaction medium prevents the substrate from accessing the active sites. Similarly, if the diol has low solubility in the chosen solvent, the reaction rate will be slow.[7]

    • The Solution:

      • Improve Stirring: Increase the stirring rate to ensure the catalyst is well-suspended.

      • Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of the diol. For some catalytic systems, two-phase conditions (e.g., toluene/water) have been shown to improve selectivity by controlling the solubility of intermediates.[8][9]

Q2: I'm observing significant formation of adipic acid instead of the desired 2-hydroxyhexanedioic acid. How can I improve selectivity?

A2: The formation of adipic acid indicates over-oxidation. The challenge is to stop the oxidation cascade at the hydroxy acid stage.

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • The Cause: High temperatures, extended reaction times, or a highly active (but unselective) catalyst will drive the reaction past the desired product to the thermodynamically stable dicarboxylic acid.[3]

    • The Solution:

      • Reduce Reaction Time: Monitor the reaction closely using an appropriate analytical technique (HPLC, GC) and quench it as soon as the maximum concentration of 2-hydroxyhexanedioic acid is reached.

      • Lower Temperature: Reducing the temperature will slow down all reaction rates, but it often has a more pronounced effect on the second oxidation step (hydroxy acid to dicarboxylic acid), thus improving selectivity.

      • Change the Oxidant: Switch to a milder terminal oxidant. For example, if using pure O₂, consider using air. If using a high concentration of H₂O₂, try lowering it.

  • Incorrect Catalyst Choice:

    • The Cause: Some catalysts are inherently designed for complete oxidation. For instance, many platinum- and palladium-based catalysts under basic conditions are excellent for converting diols all the way to diacids.[10]

    • The Solution:

      • Biocatalysis: Enzymes like flavoprotein alcohol oxidases or engineered whole-cell systems (Gluconobacter oxydans) can offer exceptional selectivity under mild conditions, though they may require specific buffers and co-factors.[11][12]

      • TEMPO-based Systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are known for the selective oxidation of primary alcohols. A TEMPO/NaOCl/NaClO₂ system, particularly under two-phase conditions, has been used to selectively oxidize 1,2-diols to α-hydroxy acids, suppressing oxidative cleavage.[8][9] This principle can be adapted for other diols.

      • Bimetallic Catalysts: The addition of a second metal can temper the activity and improve the selectivity of the primary catalyst. For example, hydrotalcite-supported Au-Pd bimetallic catalysts have been used for the selective oxidation of 1,6-hexanediol to 6-hydroxycaproic acid, an isomer of the target molecule.[13]

Q3: The catalyst seems to deactivate during the reaction. What is the cause and how can I prevent it?

A3: Catalyst deactivation is often caused by changes to the catalyst's physical or chemical structure.

Potential Causes & Solutions:

  • Competitive Inhibition/Adsorption:

    • The Cause: Intermediates or the product itself can adsorb strongly to the catalyst's active sites, preventing the substrate from binding. In some cases, byproducts formed during the reaction can act as competitive inhibitors.[2]

    • The Solution:

      • Fed-Batch Reaction: Instead of adding all the substrate at the beginning, add it gradually over time. This keeps the substrate concentration relatively low, which can prevent the formation of inhibitory byproducts and reduce product-induced deactivation.

      • pH Control: As seen in the microbial oxidation of 1,6-hexanediol, substrate inhibition can be a major issue, while product inhibition is less of a concern if the pH is controlled to keep the acid product soluble and deprotonated.[12]

  • Leaching or Sintering (Heterogeneous Catalysts):

    • The Cause: Active metal nanoparticles can detach (leach) from the support into the solution or agglomerate (sinter) into larger, less active particles, especially at high temperatures.

    • The Solution:

      • Choose a Robust Support: The interaction between the metal and the support is crucial. Supports like zirconia, titania, or hydroxyapatite can offer strong metal-support interactions that prevent leaching and sintering.[6][10]

      • Lower Reaction Temperature: Sintering is often temperature-dependent. Operating at the lowest effective temperature can prolong catalyst life.

G start Low Yield or Selectivity Issue q1 Is conversion low? start->q1 q2 Is adipic acid the major byproduct? q1->q2 No sol1 Check Catalyst Activity Optimize Temp/Pressure/pH Improve Solubility q1->sol1 Yes q3 Is catalyst deactivating? q2->q3 No sol2 Reduce Temp/Time Use Milder Oxidant Switch to Selective Catalyst (e.g., TEMPO, Biocatalyst) q2->sol2 Yes sol3 Use Fed-Batch Process Control pH Choose Robust Support q3->sol3 Yes end Improved Yield of 2-Hydroxyhexanedioic Acid sol1->end sol2->end sol3->end

Caption: A troubleshooting workflow for diol oxidation.

Frequently Asked Questions (FAQs)

  • Q: What are the most promising catalyst systems for this transformation?

    • A: There is no single "best" catalyst, as the optimal choice depends on cost, desired purity, and scale.

      • Gold-Based Catalysts (e.g., Au/ZrO₂, Au-Pd/HT): These are highly active for diol oxidation but can be prone to over-oxidation to the diacid. Selectivity can be tuned by using bimetallic formulations and carefully controlling pH.[3][6][13]

      • TEMPO Systems: Offer excellent selectivity for converting primary alcohols to aldehydes or carboxylic acids under mild conditions. They are a strong choice when over-oxidation is the primary concern.[8][14]

      • Biocatalysts (e.g., Oxidases): Provide unparalleled selectivity at low temperatures and neutral pH. However, the enzymes can be expensive, may have stability issues, and require specific buffer conditions.[11][12]

  • Q: How can I effectively monitor the reaction progress?

    • A: A combination of techniques is recommended.

      • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of the starting material.

      • Gas Chromatography (GC): Useful for monitoring the consumption of the relatively volatile 1,6-hexanediol and the formation of intermediates like ε-caprolactone.

      • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the formation of the non-volatile hydroxy acid and diacid products. A UV detector set to ~210 nm can detect the carboxyl group, though methods using electroconductivity or mass spectrometry (MS) detectors offer higher sensitivity and selectivity.[15][16]

  • Q: What are the key safety precautions for these reactions?

    • A: Catalytic oxidations can be hazardous if not managed properly.

      • Oxidants: Handle strong oxidants like hydrogen peroxide (H₂O₂) and sodium hypochlorite (bleach) with appropriate personal protective equipment (PPE). H₂O₂ can form explosive mixtures with organic solvents.

      • Pressure: When using gaseous oxidants like O₂, always use a pressure-rated reactor with a pressure relief system. Ensure the system is free of leaks.

      • Exotherms: Oxidation reactions are often exothermic. Monitor the internal temperature carefully and have a cooling system ready to prevent thermal runaway.

Data Presentation: Catalyst System Comparison

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesKey References
Au or Pt on Support 70-160°C, 1-40 bar O₂/Air, Water, often requires baseHigh activity, robust catalystsOften leads to over-oxidation (adipic acid), requires pressure[3][6][10]
TEMPO/Co-oxidant 0-25°C, 1 atm, Biphasic (e.g., Toluene/Water), controlled pHHigh selectivity for primary alcohols, mild conditionsStoichiometric co-oxidant required, can be expensive[5][8][9]
Biocatalyst (e.g., Oxidase) 30-40°C, 1 atm, Aqueous buffer (pH ~7.5)Exceptional selectivity, green solvent (water), ambient conditionsEnzyme cost and stability, potential substrate/product inhibition[11][12]
Ru Complexes 100-120°C, 1 atm, Non-polar solventHigh activityOften favors lactone formation, potential for catalyst deactivation[2]

Experimental Protocol: Representative TEMPO-Catalyzed Oxidation

This protocol is a conceptual starting point for the selective oxidation of 1,6-hexanediol, adapted from established methods for similar substrates.[8][9] Optimization will be required.

Materials:

  • 1,6-Hexanediol (substrate)

  • TEMPO (catalyst)

  • Sodium hypochlorite (NaOCl, bleach, terminal oxidant)

  • Sodium chlorite (NaClO₂, terminal oxidant)

  • Sodium bromide (NaBr, co-catalyst)

  • Toluene

  • Phosphate buffer (e.g., 0.5 M, pH 6.8)

  • Hydrochloric acid (HCl) for quenching and pH adjustment

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a pH probe, combine 1,6-hexanediol (1.0 eq), TEMPO (0.02 eq), and sodium bromide (0.1 eq) in toluene and phosphate buffer (1:1 v/v). Cool the mixture to 0°C in an ice bath.

  • Oxidant Preparation: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq).

  • Reaction Initiation: While stirring vigorously, slowly add an aqueous solution of sodium hypochlorite (0.1 eq) to the reaction mixture. The solution should turn orange/red, indicating the formation of the active oxoammonium species.

  • Main Oxidation: Add the sodium chlorite solution dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature below 5°C. Monitor the pH and keep it between 6.5 and 7.0 by adding small amounts of dilute NaOH if necessary.

  • Monitoring: Track the reaction progress by periodically taking aliquots from the organic layer for GC analysis (to monitor substrate disappearance) and the aqueous layer for HPLC analysis (to monitor product formation).

  • Quenching: Once the reaction has reached optimal conversion, quench it by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining oxidant.

  • Workup & Isolation:

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water.

    • Combine all aqueous layers. Cool the combined aqueous phase in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.[17]

    • Extract the acidified aqueous phase three times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxyhexanedioic acid.

  • Purification: The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane solvent system) or by column chromatography on silica gel.

References

  • Fraaije, M. W., et al. (2020). Production of Hydroxy Acids: Selective Double Oxidation of Diols by Flavoprotein Alcohol Oxidase. Angewandte Chemie International Edition, 59(12), 4869-4873. Available from: [Link]

  • Miller, S. J., et al. (2025).
  • Chemistry Steps. (2025). NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. Available from: [Link]

  • Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Organic Letters, 17(9), 2282–2285. Available from: [Link]

  • Organic Chemistry Portal. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Organic Chemistry Portal. Available from: [Link]

  • The Journal of Organic Chemistry. Enantioselective oxidation of 1,2-diols to L-.alpha.-hydroxy acids using co-immobilized alcohol and aldehyde dehydrogenases as catalysts.
  • Mecozzi, F., et al. (2018). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. ChemistryOpen, 7(6), 465-469. Available from: [Link]

  • Wikipedia. (2023).
  • Zacate, S. (2025).
  • Stahl, S. S., et al. (2010). The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford University Libraries. Available from: [Link]

  • ACS Synthetic Biology. (2023). Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate.
  • Google Patents. (2012). Production process of 1,6-hexanediol.
  • PubMed. (2023). Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate. PubMed. Available from: [Link]

  • AMS Laurea. (2000).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. Available from: [Link]

  • Reaction Chemistry & Engineering. (2021). Experimental insights into catalytic oxidation of 1,6-hexanediol to ε-caprolactone over (p-cymene)RuCl2(L) complexes in non-polar media. RSC Publishing.
  • ResearchGate. (2011). Yields of catalytic oxidation of 1,6-hexanediol in the presence of...
  • van der Vlugt, J. I., et al. (2019). Chemo- and Regioselective Oxidation of Secondary Alcohols in Vicinal Diols. European Journal of Organic Chemistry, 2019(26), 4141-4156.
  • Park, J., et al. (2022). A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans. Biotechnology for Biofuels and Bioproducts, 15(1), 115. Available from: [Link]

  • MDPI. (2022). Effect of the Colloidal Preparation Method for Supported Preformed Colloidal Au Nanoparticles for the Liquid Phase Oxidation of 1,6-Hexanediol to Adipic Acid. MDPI. Available from: [Link]

  • Tran, T. Q., et al. (2018). Efficient Production of Adipic Acid by a Two‐Step Catalytic Reaction of Biomass‐Derived 2,5‐Furandicarboxylic Acid. ChemSusChem, 11(18), 3206-3213.
  • ResearchGate. (2026). Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity.
  • Taylor & Francis Online. (2025). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Taylor & Francis Online.
  • Reddit. (2024). Trouble with diol oxidation. Reddit. Available from: [Link]

  • ACS Publications. (2025). De Novo Production of 1,6-Hexanediol and 1,6-Hexamethylenediamine from Glucose by Metabolic Engineered Escherichia coli.
  • Johnson Matthey. (2024). 1,6-Hexanediol Production Technology.
  • YouTube. (2023). Tricky Oxidation of a Diol to a Lactone. YouTube. Available from: [Link]

  • PubMed. (2015). Selective Oxidation of 1,6-Hexanediol to 6-Hydroxycaproic Acid over Reusable Hydrotalcite-Supported Au-Pd Bimetallic Catalysts. PubMed. Available from: [Link]

  • Benchchem.
  • BLD Pharm. (2024). 18294-85-4|2-Hydroxyhexanedioic acid. BLD Pharm.
  • Shimadzu. Analytical Methods for Organic Acids. Shimadzu. Available from: [Link]

  • PubMed Central. (2025). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid.
  • ResearchGate. (2021). Pd/HAP Catalyzed Synthesis of Adipic Acid from 1,6‐Hexanediol under Aerial Base‐free Conditions.
  • ResearchGate. (2015). How could I improve the efficiency of my oxidation reaction?. ResearchGate. Available from: [Link]

  • Cayman Chemical. (2024). 2-Hydroxyadipic Acid. Cayman Chemical.
  • Organic Chemistry Portal. Diol synthesis by dihydroxylation. Organic Chemistry Portal. Available from: [Link]

  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone. Benchchem.
  • Google Patents. (2015).
  • MedChemExpress. 2-Hydroxyhexanoic acid | Endogenous Metabolite. MedChemExpress.
  • PubChem. (2R)-2-hydroxyhexanedioic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2015).
  • Benchchem. Technical Support Center: Purification of 2-Hydroxyphenylacetic Acid. Benchchem.
  • Alchem Pharmtech. (2024). CAS 18294-85-4 | 2-Hydroxyhexanedioic acid. Alchem Pharmtech.

Sources

Technical Support Center: Solubilization of Disodium 2-Hydroxyhexanedioate (DSH)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming the Thermodynamic Barrier – Solubilizing Ionic Salts in Non-Polar Media Audience: Chemical Engineers, Synthetic Chemists, Formulation Scientists[1]

The Core Challenge: The Polarity Gap

Why is this difficult? Disodium 2-hydroxyhexanedioate (DSH) is a dicarboxylate salt with an additional hydroxyl group.[1] It is an ionic lattice held together by strong electrostatic forces.[1]

  • The Solute: Highly polar, hydrophilic, high charge density (

    
    ).[1]
    
  • The Solvent: Non-polar (e.g., Toluene, Hexane, DCM), held together by weak Van der Waals forces.[1]

The Thermodynamic Reality: According to Hansen Solubility Parameters (HSP), the energy required to break the ionic lattice of DSH far exceeds the energy released by solvation in a non-polar medium.[1] You cannot simply "dissolve" it; you must engineer a micro-environment that shields the ionic charges.

Primary Solubilization Protocols

Method A: Phase Transfer Catalysis (The "Gold Standard")

Best for: Synthetic reactions (alkylations, esterifications) where DSH acts as a nucleophile.[1]

Mechanism: A Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt (


), facilitates the migration of the dicarboxylate anion from the solid/aqueous phase into the organic phase.[1] The lipophilic 

cation replaces the sodium cation, forming a loose, organic-soluble ion pair (

).[1]

Recommended Reagents:

  • Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide).[1]

  • Loading: 1–5 mol% (catalytic) or 1 equivalent (stoichiometric for isolation).[1]

Protocol:

  • Preparation: Suspend finely ground DSH (10 mmol) in the non-polar solvent (e.g., Toluene, 50 mL).

  • Catalyst Addition: Add Aliquat 336 (0.5 mmol).

  • Activation:

    • Solid-Liquid PTC: Heat to 60–80°C with vigorous stirring (mechanical stirring recommended to grind the solid surface).

    • Liquid-Liquid PTC: Dissolve DSH in a minimum volume of water. Add this to the toluene/catalyst mixture.

  • Observation: The organic layer will not become "clear" like a sugar solution, but the reactivity will skyrocket. If stoichiometric PTC is used, the organic layer may turn homogenous.[1]

Method B: Crown Ether Chelation (The "Precision" Approach)

Best for: Analytical spectroscopy or reactions requiring anhydrous conditions.

Mechanism: Crown ethers sequester the metal cation (


) inside a lipophilic ring.[1] The exterior of the ring is hydrophobic, allowing the entire complex (Sodium+Ether + Anion) to dissolve in the organic solvent.[1]

Critical Selection: You must match the cavity size to the cation ionic radius.

  • Sodium (

    
    ):  Ionic radius ~98 pm.[1] Use 15-Crown-5. 
    
  • Note: 18-Crown-6 is for Potassium (

    
    ).[1] Using it for Sodium is inefficient (the "rattle" effect).[1]
    

Protocol:

  • Stoichiometry: Add 1.05 equivalents of 15-Crown-5 relative to the sodium content (so 2.1 eq per mole of DSH).

  • Solvent: Dichloromethane (DCM) or Chloroform are preferred over Hexane for this method due to slightly better polarizability.[1]

  • Mixing: Sonication for 10–15 minutes is often required to initiate the sequestration.

Method C: Reverse Micelle (Microemulsion)

Best for: Formulations or enzymatic catalysis in organic media.[1]

Mechanism: Use a surfactant to create "water pools" in the organic solvent. The DSH dissolves in the water pool, which is shielded by the surfactant tails.[1]

Protocol:

  • Surfactant: AOT (Sodium bis(2-ethylhexyl) sulfosuccinate).[1]

  • Ratio: Define

    
    .[1] Keep 
    
    
    
    for tight reverse micelles.
  • Process: Dissolve AOT in isooctane or toluene. Add DSH dissolved in a minimum amount of water dropwise while stirring until a clear single phase forms.

Visualizing the Mechanism

The following diagram illustrates how Phase Transfer Catalysis bridges the interface, effectively "shuttling" the DSH anion into the organic layer.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase (Polar) cluster_interface Phase Interface cluster_organic Organic Phase (Non-Polar) Na_Salt DSH Salt (Solid) [R-(COO-)2 2Na+] Exchange Ion Exchange Zone Na+ <-> Q+ (Catalyst) Na_Salt->Exchange Dissociation Free_Na Trapped Na+ Exchange->Free_Na Na+ stays in aq Q_Salt Lipophilic Ion Pair [R-(COO-)2 (Q+)2] Exchange->Q_Salt Transfer to Org Reaction Reaction / Solubilization Q_Salt->Reaction Active Species Reaction->Exchange Recycle Q+

Caption: The PTC Cycle. The catalyst (Q+) extracts the anion into the organic phase, leaving the sodium cation behind or complexed, overcoming the solubility barrier.[1]

Troubleshooting & FAQs

Decision Tree: Diagnosing Solubility Failure

Troubleshooting_Tree Start Issue: DSH won't dissolve Check_Method Which method? Start->Check_Method PTC Phase Transfer (PTC) Check_Method->PTC Crown Crown Ether Check_Method->Crown Cloudy Is solution cloudy? PTC->Cloudy Cloudy_Yes Normal for Solid-Liquid PTC. Reaction proceeds on surface. Cloudy->Cloudy_Yes Yes Cloudy_No Check Catalyst Loading. Increase to 5-10 mol%. Cloudy->Cloudy_No No Wrong_Crown Did you use 18-Crown-6? Crown->Wrong_Crown Switch_Crown Switch to 15-Crown-5. (18-C-6 is for Potassium) Wrong_Crown->Switch_Crown Yes Dry_Solvent Ensure Solvent is Dry. Water competes for Na+. Wrong_Crown->Dry_Solvent No

Caption: Diagnostic flow for common solubilization failures.

Frequently Asked Questions

Q1: Can I just use a co-solvent like Ethanol?

  • Answer: Ethanol is risky if you are doing reactions sensitive to nucleophiles (like alkylation), as the ethanol itself will react.[1] For non-reactive formulations, a 10-20% mix of DMSO or DMF in Toluene is far more effective than Ethanol for this specific salt.[1]

Q2: My reaction yield is low even with PTC. Why?

  • Answer: Check the hydration state of your DSH. Dicarboxylate salts are hygroscopic. Water creates a "hydration shell" around the anion, shielding it from the catalyst.[1]

  • Fix: Dry the DSH salt under vacuum at 60°C for 12 hours before use, or use a Dean-Stark trap to remove water azeotropically from the toluene/salt mixture before adding the catalyst.[1]

Q3: Why recommend 15-Crown-5 over the more common 18-Crown-6?

  • Answer: This is a matter of "lock and key" fit. The sodium ion diameter (~1.9 Å) fits snugly into 15-Crown-5 (cavity 1.7–2.2 Å).[1] 18-Crown-6 (cavity 2.6–3.2 Å) is too large; the sodium ion "rattles" inside, leading to a much lower binding constant and poor solubilization.[1]

Q4: Is there a way to make the salt permanently oil-soluble?

  • Answer: Yes. You can perform a metathesis reaction . React DSH with two equivalents of Tetrabutylammonium Hydroxide (TBAOH) in methanol, then evaporate the methanol. The resulting salt, Bis(tetrabutylammonium) 2-hydroxyhexanedioate, will be a viscous oil or low-melting solid that is highly soluble in DCM, Chloroform, and Toluene without further additives.[1]

Summary of Physicochemical Parameters

ParameterValue / DescriptionImpact on Solubility
Molecular Formula

High MW/Charge ratio implies poor organic solubility.[1]
Hansen Polarity (

)
High (>15 MPa

)
Requires masking of dipoles to enter non-polar media.[1]
Sodium Ionic Radius 102 pm (0.102 nm)Dictates use of 15-Crown-5 (not 18-C-6).[1]
Hygroscopicity HighWater shell inhibits PTC; drying is critical.[1]
pKa (Acid) ~4.4 (COOH 1), ~5.4 (COOH 2)Salt is stable; acidification reverses solubility.[1]

References

  • Starks, C. M. (1971).[1][2] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[3] Journal of the American Chemical Society, 93(1), 195-199.[1] Link[1]

  • Pedersen, C. J. (1967).[1] Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.[1] Link[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press. Link

  • Halpern, M. (1983).[1] Hydroxide ion initiated reactions under phase transfer catalysis conditions. Pure and Applied Chemistry, 55(11), 1695-1706.[1] Link

Sources

Preventing lactonization of 2-hydroxyhexanedioic acid during acidic workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HHDA-ISO-001 Status: Open Subject: Prevention of Cyclization/Oligomerization During Acidic Workup

Executive Summary

Isolating 2-hydroxyhexanedioic acid (2-HHDA) (also known as 2-hydroxyadipic acid) presents a classic thermodynamic challenge. Under acidic conditions and elevated temperatures, the compound undergoes Fischer esterification .

While users often report "lactonization," 2-HHDA is an


-hydroxy acid. Intramolecular cyclization would require forming a thermodynamically disfavored 7-membered ring (

-lactone) or a highly strained 3-membered ring (

-lactone). The "lactone" observed is most likely a lactide (cyclic dimer) or linear oligomer formed via intermolecular esterification.

This guide provides a self-validating protocol to isolate 2-HHDA monomer with >98% fidelity by substituting thermal concentration with lyophilization and using volatile counter-ions.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent the issue, we must first visualize the enemy. The "Acidic Workup" acts as a catalyst for dehydration.

The Mechanism: Why Acid + Heat = Loss of Yield

In the presence of protons (


), the carboxyl group becomes protonated, making it susceptible to nucleophilic attack by the hydroxyl group of a neighboring molecule (Intermolecular) or the distal carboxyl group (Intramolecular, less likely).
  • Thermodynamic Driver: Water removal (via Rotovap) drives the equilibrium toward esterification (Le Chatelier's Principle).

  • Kinetic Driver: Heat provides the activation energy for the nucleophilic attack.

  • The Result: You obtain a glassy, hygroscopic solid (oligomers) or a crystalline dimer (lactide) instead of the free acid.

Visualizing the Equilibrium

The following diagram illustrates the pathway you must avoid ("The Danger Zone") and the pathway you should follow.

HHDA_Pathways HHDA 2-HHDA (Monomer) (Desired Product) Protonated Protonated Intermediate (Activated Carboxyl) HHDA->Protonated + H+ Lactide Lactide (Cyclic Dimer) (Impurity A) Protonated->Lactide Intermolecular Attack + Heat/Vac Oligomer Linear Polyester (Impurity B) Protonated->Oligomer Polymerization + Heat/Vac HHDA_Solid 2-HHDA Solid (Stable) Protonated->HHDA_Solid Kinetic Trap (No Liquid Phase) Acid Strong Acid (pH < 2) Heat Heat (> 40°C) Vac Vacuum (Water Removal) Lyo Lyophilization (Sublimation) Lyo->HHDA_Solid

Figure 1: Reaction pathways for 2-HHDA. The Red path represents standard rotary evaporation. The Blue path represents the recommended lyophilization protocol.

Module 2: Validated Isolation Protocols

Do not use standard extraction followed by rotary evaporation if your acidification was done with non-volatile acids (like


).
Protocol A: The "Volatile Acid" Method (Recommended)

Best for: Small to medium scale (< 5g).

Principle: Replace non-volatile mineral acids with Formic Acid or Trifluoroacetic Acid (TFA), which can be removed via sublimation, leaving the dry solid without heating.

StepActionTechnical Rationale
1 Anion Exchange Load crude mixture onto a strong anion exchange resin (e.g., Dowex 1X8 or Amberlite IRA-402) in Formate form.
2 Wash Wash with degassed water (3-5 Column Volumes). Removes neutral impurities and cations.
3 Elution Elute with 2M Formic Acid . Displaces 2-HHDA as the free acid.
4 Freezing Flash freeze the eluate in liquid nitrogen or a dry ice/acetone bath.
5 Lyophilization Freeze-dry at < -40°C condenser temp and < 100 mTorr vacuum.
6 Result White, fluffy powder of 2-HHDA. No heat = No esterification.
Protocol B: The "Calcium Salt" Method (Scale-Up)

Best for: Large scale (> 10g) where lyophilization is impractical.

Principle: Isolate as an insoluble salt, then gently release the acid in an organic solvent where water is absent.

  • Precipitation: Add

    
     and adjust pH to 8-9. 2-HHDA forms an insoluble calcium salt. Filter and wash.[1][2]
    
  • Suspension: Suspend the Calcium 2-hydroxyadipate in dry Ethyl Acetate (EtOAc).

  • Acidification: Add stoichiometric anhydrous HCl (in dioxane or ether).

    • Reaction:

      
      
      
  • Filtration: Filter off the

    
    .
    
  • Concentration: Evaporate the EtOAc at low temperature (< 30°C) . Since water is absent, esterification kinetics are significantly slower.

Module 3: Troubleshooting & FAQs

Q1: I already rotovapped my sample and it’s a sticky oil. Can I save it?

A: Yes. You have likely formed oligomers.

  • The Fix: Dissolve the oil in 1M NaOH (pH > 12) and stir at room temperature for 1-2 hours. This hydrolyzes the esters back to the carboxylate form.

  • Next Step: Re-acidify carefully to pH 3 (not 1) and immediately freeze-dry, or switch to Protocol A.

Q2: Why not use Sulfuric Acid ( ) for acidification?

A:


 is non-volatile. As you remove water, the concentration of sulfuric acid increases exponentially, acting as a powerful dehydrating agent and catalyst for esterification. You will char your product or force it into a lactide form. Always use volatile acids (HCl, Formic, TFA) if you intend to dry the sample.
Q3: How do I distinguish between the Lactone/Lactide and the Free Acid?

A: Use


-NMR in 

.
  • Free Acid: Look for the

    
    -proton (chiral center). It typically appears around 
    
    
    
    4.1-4.2 ppm.
  • Esterified/Lactonized: The

    
    -proton signal will shift downfield (deshielded) by approximately 0.5 - 1.0 ppm due to the ester linkage. You will also see complex splitting patterns if oligomers are present.
    
Q4: Is the 7-membered lactone actually stable?

A: Thermodynamically, the 7-membered ring (


-lactone) is less stable than the open chain in aqueous media. However, if you drive off water completely with heat, you are fighting entropy. The formation of lactides  (dimers) is the greater risk for 

-hydroxy acids compared to the monomeric lactone.

References

  • Mechanism of Lactonization & Esterific

    • Title: Fischer Esterification Reaction Mechanism[2]

    • Source: Chemistry LibreTexts / Organic Chemistry
    • Context: Defines the acid-catalyzed pathway requiring heat and w
  • Isol

    • Title: Purification of Organic Acids by Anion Exchange Chromatography (P
    • Source: European Patent Office / Google P
    • Context: Describes the displacement of carboxylic acids using strong inorganic anions or vol
  • 2-Hydroxyadipic Acid Properties

    • Title: 2-Hydroxyadipic Acid Compound Summary (CID 193530)[3]

    • Source: PubChem[3]

    • Context: Verifies chemical structure (C2-OH, C1/C6-COOH)
    • [3]

  • Lactoniz

    • Title: Chemical Reactivity: Lactone Form
    • Source: Michigan St
    • Context: Explains the ring-size stability (5 > 6 > 7)

Sources

Technical Support Center: Resolution of Chiral 2-Hydroxyhexanedioic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the resolution of chiral 2-hydroxyhexanedioic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating these critical chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of 2-hydroxyhexanedioic acid?

A1: The most common methods for resolving 2-hydroxyhexanedioic acid enantiomers are diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography.[1] Diastereomeric salt crystallization involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated by their different physical properties like solubility.[2] Enzymatic kinetic resolution utilizes an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[3] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), employs a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions with the CSP.[1]

Q2: How do I choose the best resolution method for my application?

A2: The choice of method depends on several factors including the scale of the resolution, desired purity, available equipment, and the cost of reagents.

  • Diastereomeric salt crystallization is often preferred for large-scale industrial applications due to its cost-effectiveness and scalability.[4]

  • Enzymatic resolution offers high enantioselectivity under mild conditions but can be limited by enzyme substrate specificity and the 50% theoretical maximum yield for the unreacted enantiomer in a standard kinetic resolution.[3][5]

  • Chiral HPLC is a powerful analytical tool for determining enantiomeric purity and can also be used for preparative separations, although it may be less cost-effective for very large quantities.[1][6]

Q3: What are common challenges encountered during the resolution of 2-hydroxyhexanedioic acid?

A3: Common challenges include:

  • Poor diastereomeric excess (d.e.) or enantiomeric excess (e.e.) : This can be due to the formation of solid solutions in crystallization, low enzyme selectivity, or inadequate separation on a chiral column.[7]

  • Low yield : This can result from multiple recrystallization steps, incomplete enzymatic reaction, or losses during chromatographic purification.

  • "Oiling out" : The compound separates as a liquid instead of a solid during crystallization.[7]

  • Difficulty in finding a suitable resolving agent or chiral stationary phase : The selection process can be empirical and time-consuming.[2]

Troubleshooting Guides

Diastereomeric Salt Crystallization

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic 2-hydroxyhexanedioic acid and a chiral resolving agent.[8][9]

Issue 1: Low Diastereomeric Excess (d.e.) After Crystallization

Cause: The primary culprit for low d.e. is often the formation of a solid solution, where the crystal lattice of the less soluble diastereomer incorporates the more soluble one, preventing effective purification by simple recrystallization.[7] Another cause can be that the chosen resolving agent does not provide sufficient difference in the crystal packing and solubility of the resulting diastereomeric salts.[10]

Troubleshooting Steps:

  • Confirm Solid Solution Formation: If repeated recrystallizations do not improve the d.e., a solid solution is likely.[7] This can be confirmed by constructing a binary phase diagram (melting point vs. composition).[10]

  • Solvent Screening: The choice of solvent is critical.[10] Systematically screen a variety of solvents with different polarities and hydrogen bonding capabilities. The goal is to find a solvent system where the solubility difference between the two diastereomeric salts is maximized.

  • Optimize Crystallization Conditions:

    • Temperature: Control the cooling rate. A slower cooling rate can promote the formation of more ordered crystals and reduce the inclusion of the undesired diastereomer.

    • Supersaturation: Avoid excessively high supersaturation, which can lead to rapid precipitation and trapping of impurities.[7]

  • Change the Resolving Agent: If solvent screening is unsuccessful, a different chiral resolving agent should be used.[7] A structurally different resolving agent will form diastereomers with different physical properties, potentially avoiding the solid solution issue.[7] Common chiral resolving agents for acids include chiral amines like brucine, strychnine, quinine, and synthetic amines such as 1-phenylethanamine.[8][9]

  • Temperature Cycling (Annealing): In some cases, subjecting the solid to temperature cycles can encourage phase separation.[7]

Issue 2: "Oiling Out" During Crystallization

Cause: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid.[7] This is often caused by high supersaturation or a crystallization temperature that is too high.[7]

Troubleshooting Steps:

  • Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[7]

  • Use an Anti-Solvent: Slowly add a solvent in which the salt is less soluble to induce crystallization.[7]

  • Lower the Crystallization Temperature: A lower temperature may favor crystallization over oiling out.[7]

  • Seed the Solution: Introducing a small crystal of the desired diastereomeric salt can provide a template for crystallization to begin.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of 2-hydroxyhexanedioic acid.[3] Typically, one enantiomer is preferentially acylated or hydrolyzed, allowing for the separation of the modified and unmodified enantiomers.

Issue 1: Low Enantiomeric Excess (e.e.) and/or Low Conversion

Cause: This can be due to low enzyme enantioselectivity (E-value), suboptimal reaction conditions, or enzyme inhibition.

Troubleshooting Steps:

  • Enzyme Selection: Screen a variety of lipases and esterases, as they are commonly used for the resolution of hydroxy acids.[3] Novozym 435 (Candida antarctica lipase B) is a robust and often effective choice.[11]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact enzyme activity and selectivity. Toluene is often a suitable solvent for these reactions.[11]

    • Temperature: The optimal temperature is a balance between reaction rate and enzyme stability. For many lipases, a temperature around 50°C is a good starting point.[11]

    • Acyl Donor: For the acylation of the hydroxyl group, a suitable acyl donor is required. Vinyl acetate is a common choice as the byproduct, acetaldehyde, is volatile.

  • Monitor the Reaction Progress: Track the conversion and e.e. over time to determine the optimal reaction time. Stopping the reaction at approximately 50% conversion is crucial for achieving high e.e. of both the product and the remaining substrate in a classic kinetic resolution.[3]

  • Consider Dynamic Kinetic Resolution (DKR): If higher yields are desired, a DKR approach can be employed. This involves adding a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[12][13]

Chiral Chromatography (HPLC)

Chiral HPLC is a powerful technique for both analytical determination of enantiomeric purity and preparative separation of 2-hydroxyhexanedioic acid enantiomers.[1]

Issue 1: Poor Resolution of Enantiomers

Cause: This can be due to an inappropriate choice of chiral stationary phase (CSP), a non-optimal mobile phase, or poor column condition.

Troubleshooting Steps:

  • Select the Right Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating the enantiomers of hydroxy acids.[14] Ligand-exchange chromatography can also be a suitable option.[15]

  • Optimize the Mobile Phase:

    • Solvent Composition: For polysaccharide-based CSPs, a mobile phase consisting of a mixture of hexane and isopropanol is a common starting point.[16] The ratio of these solvents can be adjusted to optimize resolution and retention time.

    • Additives: For acidic compounds, adding a small amount of an acidic modifier like acetic acid or formic acid to the mobile phase can improve peak shape and resolution.[16] For basic compounds, a basic modifier like diethylamine may be beneficial.[16]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will also increase the analysis time.

  • Adjust the Temperature: Temperature can affect the interactions between the analytes and the CSP. Experiment with different column temperatures to find the optimum for your separation.

  • Ensure Proper Column Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample.[16]

Data Summary Table for Chiral HPLC Method Development
ParameterStarting ConditionOptimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H)Screen different types of CSPs (amylose, cellulose, ligand-exchange)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)Vary the ratio of hexane to isopropanol (e.g., 80:20, 95:5)
Additive NoneAdd 0.1% Acetic Acid or Formic Acid
Flow Rate 1.0 mL/minDecrease to 0.5 mL/min or increase to 1.5 mL/min
Temperature AmbientTest at 15°C, 25°C, and 40°C

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of Racemic 2-Hydroxyhexanedioic Acid with (R)-(+)-α-Phenylethylamine
  • Salt Formation: Dissolve racemic 2-hydroxyhexanedioic acid (1 equivalent) in a suitable solvent (e.g., ethanol). Add (R)-(+)-α-phenylethylamine (0.5 equivalents) to the solution. The use of a sub-stoichiometric amount of the resolving agent is often beneficial.

  • Crystallization: Heat the solution to dissolve all solids. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt by a suitable analytical method, such as NMR or HPLC after converting a small sample back to the acid.

  • Recrystallization: If the d.e. is not satisfactory, recrystallize the salt from the same or a different solvent system.

  • Liberation of the Enantiomer: Dissolve the diastereomerically pure salt in water and add an acid (e.g., 1 M HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched 2-hydroxyhexanedioic acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Hydroxyhexanedioic Acid using Novozym 435
  • Reaction Setup: In a flask, dissolve racemic 2-hydroxyhexanedioic acid (1 equivalent) and vinyl acetate (2 equivalents) in toluene.

  • Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Reaction: Stir the mixture at 50°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the starting material and the product.

  • Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: The resulting mixture contains the acetylated enantiomer and the unreacted enantiomer. These can be separated by standard chromatographic techniques or by an acid-base extraction to separate the remaining carboxylic acid from the ester product.

Visualizations

Experimental Workflow for Diastereomeric Salt Crystallization

G racemic_acid Racemic 2-Hydroxyhexanedioic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent ((R)-α-Phenylethylamine) resolving_agent->diastereomeric_salts solvent Solvent (e.g., Ethanol) solvent->diastereomeric_salts crystallization Crystallization (Slow Cooling) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble_salt acidification_solid Acidification (HCl) less_soluble_salt->acidification_solid acidification_liquid Acidification (HCl) more_soluble_salt->acidification_liquid pure_enantiomer1 Enantiomerically Enriched 2-Hydroxyhexanedioic Acid acidification_solid->pure_enantiomer1 pure_enantiomer2 Other Enantiomer (from Mother Liquor) acidification_liquid->pure_enantiomer2

Caption: Workflow for diastereomeric salt crystallization.

Troubleshooting Logic for Low Diastereomeric Excess

G start Low Diastereomeric Excess (d.e.) check_solid_solution Suspect Solid Solution Formation? start->check_solid_solution confirm_solid_solution Confirm with Phase Diagram Analysis check_solid_solution->confirm_solid_solution Yes optimize_conditions Optimize Crystallization Conditions (Cooling Rate, Supersaturation) check_solid_solution->optimize_conditions No solvent_screen Systematic Solvent Screening confirm_solid_solution->solvent_screen solvent_screen->optimize_conditions change_agent Change Resolving Agent solvent_screen->change_agent No Suitable Solvent Found optimize_conditions->change_agent No Improvement success Successful Resolution (High d.e.) optimize_conditions->success Improved d.e. change_agent->success Successful failure Resolution Still Unsuccessful change_agent->failure Unsuccessful

Caption: Troubleshooting low diastereomeric excess.

References

  • BenchChem. (n.d.). dealing with solid solutions in diastereomeric salt resolution. BenchChem.
  • Leśniarek, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
  • Kumm, F. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
  • Fan, T. W.-M., et al. (2023). Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. PMC.
  • Wang, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.
  • Reetz, M. T. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Books.
  • Li, J., et al. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Komeda, H., et al. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. NIH.
  • ResearchGate. (n.d.). Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers, and their kinetic evaluation. ResearchGate.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Cleveland, T. (2014). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex Inc.
  • BenchChem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. BenchChem.
  • Bäckvall, J.-E. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters.
  • ResearchGate. (2014). How can I improve my chiral column resolution?. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Method Development for Separating Isomers of 2-hydroxypent-2-enoic acid. BenchChem.

Sources

Removing sodium ions from 2-hydroxyadipate for mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Removing Sodium Ions from 2-Hydroxyadipate for Mass Spectrometry Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-2HA-Na-001

Introduction: The Challenge of Sodium Adduction with 2-Hydroxyadipate

2-hydroxyadipate is a hydroxy-dicarboxylic acid of significant interest in metabolic research.[1][2] Its chemical structure, featuring two carboxyl groups and a hydroxyl group, makes it highly polar and prone to forming ionic species.[3] When analyzed by electrospray ionization mass spectrometry (ESI-MS), this inherent affinity for cations frequently leads to the formation of sodium adducts ([M+Na]⁺).

The ubiquitous nature of sodium in laboratory environments—stemming from glassware, reagents, solvents, and even the sample matrix itself—presents a significant analytical challenge.[4][5][6] Sodium adduction splits the total ion current of 2-hydroxyadipate across multiple species ([M+H]⁺, [M+Na]⁺, [M+2Na-H]⁺), which complicates data interpretation, suppresses the signal of the desired protonated molecule, and ultimately compromises the accuracy and sensitivity of quantification.[4][7][8][9]

This guide provides a comprehensive set of frequently asked questions, troubleshooting steps, and detailed protocols designed to help researchers proactively remove sodium ions and minimize their interference in the mass spectrometry analysis of 2-hydroxyadipate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind the challenges of sodium ion interference.

Q1: My 2-hydroxyadipate mass spectrum shows multiple peaks, including a prominent one at M+23. What am I seeing?

A: You are observing sodium adduct formation. In positive ion ESI-MS, analytes are typically detected as protonated molecules ([M+H]⁺). However, if sodium ions (Na⁺) are present, they can readily attach to your analyte, resulting in a sodium adduct ([M+Na]⁺). Since the mass of a sodium atom is approximately 22.99 amu, this adduct appears at roughly 22 amu higher than the protonated molecule (M+23 vs M+1). You may also see other related species, such as [M+2Na-H]⁺ at M+45, further complicating the spectrum.[4][10]

Q2: What are the most common sources of sodium contamination in my experiment?

A: Sodium is one of the most common contaminants in a lab. The primary sources include:

  • Sample Itself: If 2-hydroxyadipate is in its disodium salt form, it is a direct source. Biological matrices (e.g., urine, plasma) inherently contain high concentrations of sodium salts.

  • Glassware: Borosilicate glass can leach sodium ions, especially with aqueous or protic solvents.[4]

  • Solvents and Reagents: Even high-purity solvents and reagents can contain trace amounts of sodium.[11][12][13] Using "MS-grade" or "LC-MS grade" reagents is critical.

  • Laboratory Equipment: Contamination can originate from pipette tips, plastic vials, solvent filters, and tubing within the LC system.[14][15]

  • Handling: Touching glassware or equipment with bare hands can transfer enough salt to impact sensitive analyses.[6]

Q3: How does sodium adduction negatively impact the quantification of 2-hydroxyadipate?

A: Sodium adduction compromises quantification in two main ways:

  • Signal Dilution: The total ion signal for your analyte is distributed across multiple species (protonated, sodiated, etc.). This reduces the peak intensity for any single species, thereby decreasing the signal-to-noise ratio and elevating the limit of quantification (LOQ).[8][9]

  • Poor Reproducibility: The degree of sodium adduction can be highly variable and non-linear with concentration, depending on the fluctuating levels of sodium contamination from run to run.[10] This makes it difficult to build a reliable standard curve and achieve reproducible quantitative results.

Q4: My standard is "Disodium 2-hydroxyadipate." Can I prepare my stock solution and analyze it directly?

A: Direct analysis is strongly discouraged. Starting with a disodium salt guarantees an extremely high concentration of sodium ions in your sample. This will lead to profound signal suppression of the protonated molecule and overwhelming dominance of sodium adducts.[7][9] It is essential to perform a desalting procedure on your sample prior to analysis to remove the counter-ions.

Section 2: Troubleshooting Guides & Desalting Protocols

This section provides actionable solutions to common problems and detailed experimental protocols for sodium removal.

Issue: High Sodium Adduction Detected in Mass Spectrum

The presence of significant [M+Na]⁺ peaks indicates sodium contamination that must be addressed. The appropriate strategy depends on the experimental setup.

Workflow: Systematic Troubleshooting of Sodium Contamination

Before undertaking a full desalting protocol, it is crucial to identify the source of the contamination. The following workflow provides a logical sequence for troubleshooting.

cluster_0 Step 1: Isolate the Source cluster_1 Step 2: Pinpoint the Cause A Observe High [M+Na]⁺ in LC-MS Run B Action: Infuse Mobile Phase Directly into MS (Bypass LC and Injector) A->B C Is [M+Na]⁺ still high? B->C D Source is LC System or Solvents C->D No E Source is the Sample or Sample Prep C->E Yes F Action: Prepare Fresh Mobile Phase with new MS-grade solvents/additives. D->F H Action: Review sample handling. Use plasticware. Implement a desalting protocol. E->H G Action: Flush LC system thoroughly. Check for contaminated fittings/tubing. F->G If problem persists

Caption: A logical workflow for diagnosing the source of sodium contamination.

Protocol 1: Cation-Exchange Solid-Phase Extraction (Recommended)

This method is highly effective as it specifically targets and removes cations like Na⁺. Strong cation exchange (SCX) resins are ideal for this purpose.[16][17][18]

Principle of Causality: SCX resins contain negatively charged functional groups (e.g., sulfonic acid). When the sample is loaded at a neutral or acidic pH, the positively charged sodium ions bind tightly to the resin. 2-hydroxyadipate, which will be neutral or negatively charged, does not bind and can be collected in the flow-through or a subsequent wash.

Step-by-Step Methodology:

  • Select Cartridge: Choose a strong cation exchange (SCX) SPE cartridge. The bed mass should be appropriate for your sample volume and expected salt concentration.

  • Conditioning:

    • Wash the cartridge with 1-2 column volumes of methanol to wet the sorbent.

    • Equilibrate the cartridge with 1-2 column volumes of MS-grade water. Ensure the pH of the equilibration solvent is similar to your sample.

  • Sample Loading:

    • Dissolve or dilute your 2-hydroxyadipate sample in MS-grade water. Adjust pH to < 4.0 with a volatile acid (e.g., 0.1% formic acid) to ensure the carboxyl groups on 2-hydroxyadipate are fully protonated (neutral).

    • Slowly pass the sample through the cartridge. Collect the flow-through , as this fraction contains your desalted analyte.

  • Washing (Optional but Recommended):

    • Wash the cartridge with a small volume (e.g., 0.5-1 column volume) of the same acidic water used for sample loading.

    • Combine this wash with the initial flow-through to maximize the recovery of 2-hydroxyadipate.

  • Analysis:

    • The combined, desalted fraction is now ready for direct infusion or LC-MS analysis.

Workflow: Cation-Exchange SPE for Sodium Removal

start Start: 2-Hydroxyadipate with High Na⁺ step1 Step 1: Condition SCX Cartridge (Methanol, then Water) start->step1 step2 Step 2: Load Sample (pH < 4.0) step1->step2 step3 Analyte (2-HA) Passes Through step2->step3 step4 Sodium (Na⁺) Binds to Resin step2->step4 step5 Step 3: Wash Cartridge (Acidic Water) step3->step5 step6 Collect Flow-Through and Wash Fractions step5->step6 end End: Desalted 2-HA Ready for MS step6->end

Caption: The bind-and-elute workflow for removing sodium ions using SCX-SPE.

Protocol 2: Reversed-Phase Solid-Phase Extraction (Alternative)

This method is less specific for salts but can be effective if a cation-exchange cartridge is unavailable. It relies on retaining the analyte while salts, which are unretained on a hydrophobic phase, are washed away.

Principle of Causality: Reversed-phase sorbents (e.g., C18) are nonpolar. Highly polar salts like NaCl have no affinity for the sorbent and will pass through during loading and washing. The slightly more hydrophobic 2-hydroxyadipate can be retained and then eluted with an organic solvent. Adding salt to the sample can sometimes enhance the retention of polar analytes on the reversed-phase sorbent (salting-out effect), but this is counterintuitive to our goal.[19] Therefore, simple retention of the analyte and washing away the sodium is the primary mechanism.

Step-by-Step Methodology:

  • Select Cartridge: Choose a C18 or other suitable reversed-phase SPE cartridge.

  • Conditioning:

    • Wash with 1-2 column volumes of methanol or acetonitrile.

    • Equilibrate with 1-2 column volumes of MS-grade water, optionally acidified with 0.1% formic acid.

  • Sample Loading:

    • Dissolve the sample in a minimal amount of aqueous solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Slowly load the sample onto the cartridge. Discard the flow-through.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of MS-grade water with 0.1% formic acid to remove all residual salts. Discard the wash.

  • Elution:

    • Elute the 2-hydroxyadipate with a solvent containing a higher percentage of organic, such as 50:50 acetonitrile:water or methanol.

    • Collect the eluate for analysis. This fraction can be evaporated and reconstituted if concentration is needed.

Protocol 3: Liquid-Liquid Extraction (LLE) with pH Modification

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[20][21]

Principle of Causality: By acidifying the aqueous sample, the carboxyl groups of 2-hydroxyadipate become protonated (COOH), making the molecule less polar and more soluble in an organic solvent (like ethyl acetate). The highly polar sodium salts will remain exclusively in the aqueous phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in MS-grade water in a separatory funnel or appropriate vial.

  • Acidification: Adjust the pH of the aqueous sample to ~2 using a dilute solution of a strong, clean acid (e.g., HCl). This ensures 2-hydroxyadipate is fully protonated.

  • Extraction:

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Mix the two phases vigorously for 1-2 minutes. Allow the layers to fully separate. Emulsions can be an issue; techniques like supported liquid extraction (SLE) can mitigate this.[22][23][24]

  • Collection:

    • Carefully collect the top organic layer, which now contains the desalted 2-hydroxyadipate.

    • Repeat the extraction process on the aqueous layer 1-2 more times to improve recovery, combining the organic extracts.

  • Solvent Exchange:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solvent for MS analysis.

Section 3: Best Practices for Minimizing Sodium Contamination

Proactive prevention is the most effective strategy. Incorporate these habits into your workflow to maintain a low-sodium environment.

CategoryBest PracticeRationale
Solvents & Reagents Use only LC-MS grade water, solvents, and additives (e.g., formic acid, ammonium acetate).These reagents are manufactured and tested to have minimal levels of metallic and salt impurities.[11]
Labware Use polypropylene or other high-quality plastic vials and pipette tips instead of glass whenever possible.Glass can leach sodium ions, whereas plastics are less prone to this type of contamination.[5][14]
Glassware Cleaning If glass must be used, rinse thoroughly with high-purity water. A final rinse with a solvent like methanol or isopropanol can help. Avoid detergents, which are often sodium-based.Removes surface contaminants and residual salts from previous uses or cleaning agents.[25]
LC-MS System Regularly flush the entire LC system, including pumps and sample loops, with a clean mobile phase.Prevents the buildup of salts and other contaminants within the fluidic path.[5]
Sample Handling Always wear powder-free gloves. Use fresh, clean autosampler vials and caps for every batch.Prevents the transfer of salts and other contaminants from hands or reused labware.[6]
Mobile Phase Prepare mobile phases fresh and filter them if necessary. Do not use non-volatile buffers like phosphate or Tris.Non-volatile salts will precipitate in the MS source, causing signal suppression and requiring extensive cleaning.[9][11][14]

References

  • McLuckey, S. A., & Stephenson, J. L., Jr. (1998). Ion/ion reactions of multiply charged proteins. Mass Spectrometry Reviews, 17(6), 369–407.
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation Associates, Inc.[Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry.[Link]

  • Waters Corporation. (2024). How to deal with Sodium and Potassium Ions in Oligos Analysis by Mass Spectrometry. Waters.[Link]

  • Sterling, H. J., et al. (2011). Desalting Protein Ions in Native Mass Spectrometry Using Supercharging Reagents. Journal of the American Society for Mass Spectrometry, 22(9), 1595–1603.
  • Stevenson, B. J. (2013). Using sodium ion adducts in LC/MS for quantification of steroids? ResearchGate.[Link]

  • Keller, T., et al. (2023). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry, 34(5), 846–855.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.[Link]

  • MtoZ Biolabs. (n.d.). If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. MtoZ Biolabs.[Link]

  • Sterling, H. J., et al. (2010). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(10), 1762–1772.
  • da Silva, A. M., et al. (2020). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Metabolites, 10(11), 441.
  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex.[Link]

  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Waters.[Link]

  • MilliporeSigma. (2015). Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. MilliporeSigma.[Link]

  • University of California, Santa Barbara. (n.d.). Chemical contamination is one of the more common problems with LC/MS. UCSB.[Link]

  • Waters Corporation. (n.d.). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. Waters.[Link]

  • ResearchGate. (2017). Remove sodium from solution for ICP-MS or FAAS analysis? ResearchGate.[Link]

  • Chromatography Forum. (2015). Sodium clusters driving me crazy!! Chromatography Forum.[Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyadipic acid. PubChem.[Link]

  • University of Washington. (n.d.). Notes on Troubleshooting LC/MS Contamination. UW.[Link]

  • Lenntech. (n.d.). Ion Exchange Resins. Lenntech.[Link]

  • SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. SCION Instruments.[Link]

  • Reddit. (2023). Removing traces of salts before LC-MS. r/chemistry.[Link]

  • Agilent Technologies. (2019). Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. Agilent.[Link]

  • FooDB. (2011). Showing Compound 2-Hydroxyadipic acid (FDB021947). FooDB.[Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.[Link]

  • Wolska, J., et al. (2022). An assessment of an ion exchange resin system for the removal and recovery of Ni, Hg, and Cr from wet flue gas desulphurization wastewater—a pilot study. Scientific Reports, 12(1), 1-13.
  • Majors, R. E. (2011). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC North America, 29(9), 804-815.
  • Wikipedia. (n.d.). Ion-exchange resin. Wikipedia.[Link]

  • SAMCO Technologies. (2018). What Are the Different Types of Ion Exchange Resins and What Applications Do They Serve? SAMCO.[Link]

  • Interchim. (2019). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. Interchim.[Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts.[Link]

  • ResearchGate. (2015). What is the effect of salt on solid-phase extraction? ResearchGate.[Link]

Sources

Purification strategies to remove isomers from 2-hydroxyadipate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-hydroxyadipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for removing isomeric and other impurities from 2-hydroxyadipate synthesis. As the utility of chiral molecules in pharmaceuticals and other advanced materials continues to grow, the ability to isolate the desired stereoisomer of 2-hydroxyadipate in high purity is of paramount importance.

This resource provides a comprehensive overview of the most effective purification strategies, detailed experimental protocols, and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your purification workflows.

Understanding the Challenge: Isomers in 2-Hydroxyadipate Synthesis

The synthesis of 2-hydroxyadipate, a chiral α-hydroxy dicarboxylic acid, often results in a mixture of stereoisomers, primarily the (R)- and (S)-enantiomers. The specific stereochemistry at the C2 position is crucial for its intended biological activity or performance in subsequent reactions. The primary sources of isomeric impurities depend on the synthetic route:

  • Reduction of 2-Ketoadipic Acid: The reduction of the ketone group in 2-ketoadipic acid can lead to a racemic mixture of (R)- and (S)-2-hydroxyadipate if a non-stereoselective reducing agent is used.

  • Oxidation of 2-Hydroxycyclohexanone: Oxidation of 2-hydroxycyclohexanone can also produce a racemic mixture of 2-hydroxyadipate.[1][2]

Beyond enantiomers, other impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. This guide will address strategies for removing both isomeric and non-isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers I should be concerned about in my 2-hydroxyadipate synthesis?

A1: The most critical isomers are the (R)- and (S)-enantiomers. Since they have identical physical properties, their separation requires chiral-specific methods. Depending on your starting materials and reaction conditions, you might also encounter diastereomers if there are other chiral centers present in your precursors, though this is less common for standard 2-hydroxyadipate synthesis.

Q2: What is the first step I should take to purify my crude 2-hydroxyadipate?

A2: A good first step is often a simple workup to remove non-isomeric impurities. This can involve extraction to remove non-polar impurities and a preliminary crystallization from a suitable solvent to isolate the 2-hydroxyadipate as a solid. This initial purification will provide a cleaner sample for subsequent chiral separation.

Q3: Can I use standard column chromatography to separate the enantiomers of 2-hydroxyadipate?

A3: No, standard achiral column chromatography will not separate enantiomers. You will need to employ a chiral stationary phase (CSP) in your HPLC or preparative HPLC system.[3]

Q4: What are the most common methods for separating the enantiomers of 2-hydroxyadipate?

A4: The three most effective methods for resolving the enantiomers of 2-hydroxyadipate are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase to separate enantiomers.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic 2-hydroxyadipate with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[4][5][6]

Purification Strategies and Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the key purification techniques.

Chiral HPLC Purification

Chiral HPLC is a highly effective method for both analytical assessment of enantiomeric excess (ee) and for preparative-scale purification of 2-hydroxyadipate enantiomers.

Objective: To develop a robust HPLC method for the separation of (R)- and (S)-2-hydroxyadipate.

Starting Point Recommendations:

ParameterRecommendationRationale
Chiral Stationary Phase (CSP) Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or Pirkle-type columns (e.g., Whelk-O 1).[7][8]These CSPs have a broad applicability for a wide range of chiral compounds, including those with carboxylic acid functionalities.
Mobile Phase (Normal Phase) Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)The non-polar mobile phase with a polar modifier allows for good interaction with the CSP. TFA is added to suppress the ionization of the carboxylic acid groups, leading to better peak shape.
Mobile Phase (Reversed Phase) Acetonitrile/Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)For more polar compounds, reversed-phase chromatography can be effective. The acidic modifier is crucial for good peak shape.
Flow Rate 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.)A standard starting flow rate for method development.
Column Temperature 25-40 °CTemperature can influence selectivity; it's a parameter worth optimizing.
Detection UV at 210-220 nmCarboxylic acids have a UV absorbance in this range.

Workflow for Method Development:

Caption: Diastereomeric salt crystallization workflow.

IssuePossible CauseRecommended Solution
No crystal formation The diastereomeric salt is too soluble in the chosen solvent.Try a different solvent or a solvent/anti-solvent mixture. Concentrate the solution. Try cooling to a lower temperature. Scratching the inside of the flask with a glass rod can sometimes induce nucleation.
Oiling out instead of crystallization The solubility of the salt is too high at the crystallization temperature, or the solution is supersaturated.Dilute the solution slightly. Try a different solvent system. Ensure a slow cooling rate.
Low enantiomeric excess (ee) Poor separation during crystallization.Optimize the crystallization solvent and cooling rate. Multiple recrystallizations may be necessary to improve the ee.
Low yield The desired diastereomer is partially soluble in the mother liquor.Concentrate the mother liquor to recover more of the product. Optimize the crystallization conditions to maximize the precipitation of the desired diastereomer.
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that can provide one or both enantiomers with high purity.

Objective: To selectively react one enantiomer of a 2-hydroxyadipate derivative using a lipase, allowing for the separation of the unreacted enantiomer.

Step-by-Step Methodology:

  • Substrate Preparation: 2-Hydroxyadipic acid itself is not an ideal substrate for many common lipases. It is often necessary to first esterify the carboxylic acid groups to form, for example, the dimethyl or diethyl ester of 2-hydroxyadipate.

  • Enzyme Screening: Screen a panel of lipases to find one that selectively acylates or deacylates one enantiomer of the 2-hydroxyadipate ester. Common lipases to screen include Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and lipases from Aspergillus niger. [9][10]3. Kinetic Resolution Reaction:

    • Dissolve the racemic 2-hydroxyadipate ester in an organic solvent (e.g., toluene, hexane, or MTBE).

    • Add the selected lipase (often in an immobilized form for easy removal).

    • Add an acyl donor (e.g., vinyl acetate for acylation) or water (for hydrolysis).

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by taking aliquots and analyzing them by chiral HPLC.

    • Stop the reaction at approximately 50% conversion to obtain the highest possible ee for both the product and the remaining starting material.

  • Separation and Purification:

    • Filter off the immobilized enzyme.

    • The reaction mixture will contain the acylated product and the unreacted ester. These can typically be separated by standard column chromatography.

  • Hydrolysis (if necessary): The separated acylated product and/or the unreacted ester can be hydrolyzed back to the corresponding enantiomer of 2-hydroxyadipic acid.

Workflow for Enzymatic Kinetic Resolution:

Caption: Enzymatic kinetic resolution workflow.

IssuePossible CauseRecommended Solution
Low or no enzyme activity The enzyme is not active under the reaction conditions; the substrate is not suitable.Screen different enzymes. Optimize the solvent, temperature, and pH (if an aqueous phase is present). Ensure the substrate is in a suitable form (e.g., an ester).
Low enantioselectivity (low ee) The chosen enzyme is not highly selective for the substrate.Screen a wider variety of lipases. Optimize the reaction temperature, as lower temperatures can sometimes increase enantioselectivity.
Slow reaction rate Low enzyme activity or poor mass transfer.Increase the amount of enzyme. Ensure adequate stirring. Optimize the reaction temperature.
Difficulty separating the product from the unreacted starting material The product and starting material have similar polarities.Optimize the separation conditions (e.g., different solvent system for column chromatography). Consider derivatizing one of the components to alter its polarity before separation.

Non-Isomeric Impurity Removal

Before attempting chiral separation, it is crucial to remove non-isomeric impurities.

Impurity TypePotential SourceRecommended Removal Strategy
Unreacted Starting Materials Incomplete reactionRecrystallization, column chromatography
Side-Products Non-specific reactionsRecrystallization, column chromatography, extraction
Catalysts/Reagents Leftover from the reactionAqueous wash, extraction, filtration
Solvents Residual from reaction or workupEvaporation under reduced pressure, drying in a vacuum oven

Conclusion

The purification of 2-hydroxyadipate to obtain a single, high-purity enantiomer is a challenging but achievable goal. A systematic approach that involves initial purification to remove non-isomeric impurities, followed by a carefully selected and optimized chiral separation method, is key to success. This guide provides a solid foundation of protocols and troubleshooting advice to aid researchers in their efforts. Remember that each specific synthesis may present unique challenges, and the protocols provided here should be considered as starting points for method development.

References

  • Blythe, T. A., McNabb, T. J., & Walts, A. E. (1992). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. The Journal of Organic Chemistry, 57(13), 3525–3527.
  • Larsson, A. L., Persson, B. A., & Bäckvall, J. E. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters, 2(5), 523–525.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Gröger, H. (2001). Enzymatic Routes to Enantiomerically Pure Aromatic α‐Hydroxy Carboxylic Acids: A Further Example for the Diversity of Biocatalysis.
  • Council of Scientific and Industrial Research. (2001). Process for crystallization of dicarboxylic acids. WO2001007389A1.
  • Martin, S. F. (2018).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ma, Y., et al. (2021). Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. Retrieved from [Link]

  • Salema, V., & Aguiar-Ricardo, A. (2014). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current medicinal chemistry, 21(25), 2966–2985.
  • Szymańska, K., et al. (2018). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols.
  • Perkel', A. L., & Freidin, B. G. (1985). Oxidation of cyclohexanone and 2-hydroxycyclohexanone in the presence of chromium naphthenate. Zhurnal Prikladnoi Khimii (Leningrad), 58(12), 2736-2740.
  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10785, 2-Hydroxycyclohexanone. Retrieved from [Link].

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • YouTube. (2023, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • Salonen, J., Laitinen, R., & Kauppinen, E. I. (2011). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 3(3), 517–542.
  • Wang, Y., et al. (2014). Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis. Organic letters, 16(15), 4004–4007.
  • Perkel, A. L., & Freidin, B. G. (1986). Oxidation of cyclohexanone and 2-hydroxycyclohexanone in presence of chromium naphthenate. J. Appl. Chem. USSR (Engl. Transl.)
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • Filo. (2023, December 29). Q59 What is the product of the following reaction? O || C6H10O --[SeO.. Retrieved from [Link]

  • Li, D., et al. (2022). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 12(9), 1274.
  • Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • Perkel', A. L., & Freidin, B. G. (1991). Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone. Russian Journal of Applied Chemistry, 64, 1387-1394.
  • E. I. Du Pont de Nemours and Company. (1999).
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)−C(21) Fragment of Tedanolide C. Organic letters, 8(15), 3235–3238.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 22(12), 2095.
  • Berka, K., et al. (2019). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules (Basel, Switzerland), 24(21), 3848.
  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(2), 148-154.
  • Schepmann, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & medicinal chemistry, 25(13), 3384–3395.
  • Piedade, M. F. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Rhodia Fiber and Resin Intermediates. (2003).
  • Prott, U., et al. (2017). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid, glutaric acid and adipic acid in the workplace air using ion chromatography (IC).
  • Gutiérrez-Sánchez, C., et al. (2022). Novel Fatty Acid Chain-Shortening by Fungal Peroxygenases Yielding 2C-Shorter Dicarboxylic Acids. Antioxidants (Basel, Switzerland), 11(4), 744.
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Tetrahedron letters, 33(28), 4065-4068.
  • Zhejiang Huafon Spandex Co Ltd. (2020). PRODUCTION METHOD FOR HIGH-QUALITY ADIPIC ACID. EP3560909B1.
  • GEA. (n.d.). Crystallization of Adipic Acid. Retrieved from [Link]

  • Piedade, M. F. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062.
  • Lee, K. S., et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. Journal of the Korean Society of Medical Genetics, 3(1), 23-28.
  • Li, Y., et al. (2022). Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. Molecules (Basel, Switzerland), 27(19), 6667.
  • Agilent Technologies. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Retrieved from [Link]LCMSMS_Strategies_Impurity_Profiling_Peptide_API.pdf)

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-Hydroxyhexanedioic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the 1H NMR spectral analysis of 2-Hydroxyhexanedioic Acid Disodium Salt (also known as 2-Hydroxyadipic Acid Disodium Salt).

Executive Summary

2-Hydroxyhexanedioic acid (2-HHA) is a critical metabolite in the degradation of lysine and tryptophan, often serving as a biomarker for metabolic disorders such as 2-hydroxyadipic aciduria. In drug development, its disodium salt is frequently used as a reference standard or a functional monomer in bio-based polymer synthesis.[1]

This guide provides a rigorous 1H NMR structural analysis of 2-HHA Disodium Salt. Unlike standard spectral libraries that offer static images, this document compares the compound's spectral performance against its closest structural analogs—Adipic Acid (the non-hydroxylated parent) and 2-Hydroxyglutaric Acid (the lower homolog). We establish a self-validating protocol to distinguish these species in complex aqueous mixtures.

Materials & Methods: The Validated Protocol

To ensure reproducibility and minimize pH-dependent chemical shift drifting (common in dicarboxylic acids), the following protocol is standardized for the disodium salt form.

Sample Preparation[2][3]
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is the preferred solvent.[1]
    
    • Reasoning: The disodium salt is highly water-soluble.[1] DMSO-

      
       is a viable alternative for the free acid but often yields broad peaks for the salt due to poor solubility and ion-pairing effects.
      
  • Reference Standard: 3-(trimethylsilyl)propionic-2,2,3,3-

    
     acid sodium salt (TSP) at 0.00 ppm.[1][2]
    
    • Concentration: 1-5 mM sample concentration with 0.5 mM TSP.[1]

  • pH Control: The disodium salt naturally buffers

    
     to pH ~7-8.[1]
    
    • Critical Note: If analyzing the free acid, the pH must be adjusted to >7.0 with

      
       to match the spectra described below. Acidic pH (<3) causes significant downfield shifts (~0.1-0.2 ppm) of the 
      
      
      
      -protons.[1]
Acquisition Parameters[4][5]
  • Pulse Sequence: zg30 (30° pulse) or noesypr1d (if water suppression is needed).

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Reasoning: The C2-methine proton has a longer

      
       relaxation time.[1] Short D1 values will artificially suppress the integration of the H-2 signal, leading to quantitative errors.
      
  • Scans (NS): 16 (for >5 mg sample) to 64 (for <1 mg).[1]

Spectral Analysis: this compound[1]

Chemical Structure & Numbering

Formula:


[1]
  • H-2: Methine proton at the chiral center (

    
     to -OH and -COO⁻).[1]
    
  • H-3: Methylene protons

    
     to the chiral center.
    
  • H-4: Central methylene protons.[1]

  • H-5: Methylene protons

    
     to the terminal carboxylate.
    
1H NMR Assignment Table ( , 600 MHz, pH 7.0)
PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
H-2 4.03 - 4.12 dd (Doublet of doublets)1H

,

Diagnostic peak.[1] Downfield due to -OH and -COO⁻.[1]
H-5 2.20 - 2.25 t (Triplet)2H

Typical

-carbonyl methylene.[1]
H-3 1.70 - 1.85 m (Multiplet)1HComplexDiastereotopic protons due to chiral center at C2.
H-3' 1.60 - 1.70 m (Multiplet)1HComplexOften overlaps with H-4.[1]
H-4 1.55 - 1.65 m (Multiplet)2H-Central chain.[1]

*Note: H-3 and H-3' are diastereotopic and may resolve into distinct multiplets or overlap with H-4 depending on field strength.[1]

Comparative Analysis: Distinguishing Alternatives

This section objectively compares 2-HHA against its most common "imposters" in metabolic and synthetic mixtures.

Comparison 1: Vs. Adipic Acid Disodium Salt

Scenario: Verifying the success of a hydroxylation reaction or checking for unreacted starting material.[1]

Feature2-Hydroxyhexanedioic Acid (2-HHA) Adipic Acid (Hexanedioic Acid) Differentiation Logic
Symmetry Asymmetric Symmetric Adipic acid has a plane of symmetry; 2-HHA does not.[1]
H-2 Signal ~4.10 ppm (1H, dd) None The presence of a peak >2.5 ppm confirms hydroxylation.
H-5 Signal ~2.20 ppm (2H, t) ~2.18 ppm (4H, broad s/m) Adipic acid shows four equivalent protons at ~2.18 ppm.[1]
Aliphatic Region Complex multiplets (1.5 - 1.9 ppm)Simple multiplet (~1.55 ppm, 4H)2-HHA shows complex splitting due to chirality.[1]
Comparison 2: Vs. 2-Hydroxyglutaric Acid (2-HG)

Scenario: Distinguishing between metabolic biomarkers. 2-HG is one carbon shorter (C5) than 2-HHA (C6).[1]

Feature2-Hydroxyhexanedioic Acid (C6) 2-Hydroxyglutaric Acid (C5) Differentiation Logic
Chain Length 3 Methylene groups (H3, H4, H5)2 Methylene groups (H3, H4)Integral Ratio: 2-HHA has 6 aliphatic protons (excluding H2).[1] 2-HG has 4.[1][3]
H-2 Shift 4.03 - 4.12 ppm 4.00 - 4.05 ppm Nearly identical; unreliable for differentiation.[1]
H-5/H-4 Shift H-5 (

to COO) at 2.20 ppm
H-4 (

to COO) at 2.25 - 2.30 ppm
2-HG terminal methylene is slightly more deshielded.[1]
Mid-Chain Distinct H-4 signal (~1.6 ppm)Missing 2-HHA has an "extra" multiplet in the 1.6 ppm region.
  • 2-HHA Ratio: 1 (H-2) : 6 (Aliphatic)[1]

  • 2-HG Ratio: 1 (H-2) : 4 (Aliphatic)[1]

Validation Workflow

The following decision tree illustrates the logic for validating this compound in a blind sample.

NMR_Validation Start Unknown Sample Spectrum (D2O) Check_H2 Is there a 'dd' signal at ~4.0 - 4.2 ppm? Start->Check_H2 No_H2 Not a 2-Hydroxy Acid (Likely Adipic or Glutaric Acid) Check_H2->No_H2 No Yes_H2 Analyze Aliphatic Integrals (Region 1.5 - 2.5 ppm) Check_H2->Yes_H2 Yes Count_Protons Normalize H-2 Integral to 1.0. Sum Aliphatic Integrals. Yes_H2->Count_Protons Result_4H Sum = ~4.0 Identity: 2-Hydroxyglutaric Acid (C5) Count_Protons->Result_4H 4 Protons Result_6H Sum = ~6.0 Identity: 2-Hydroxyhexanedioic Acid (C6) Count_Protons->Result_6H 6 Protons Validation Final Check: Symmetry Are H-3 protons diastereotopic? Result_6H->Validation

Caption: Logic flow for distinguishing 2-Hydroxyhexanedioic acid from non-hydroxylated and chain-shortened analogs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
H-2 Peak is a Broad Singlet Poor shimming or Paramagnetic impurities.[1]Shim on DSS line width <1.0 Hz. Add EDTA if metal ions are suspected.[1]
H-2 Peak Shifts to <4.0 ppm pH is too acidic (Sample is free acid, not salt).Adjust pH to 7.0-7.4 using NaOD.[1]
Water Peak Obscures H-2 HDO signal overlap (~4.7 ppm).[1]While H-2 is usually at 4.1 ppm, temperature fluctuations can shift water.[1] Run at 298K or use presaturation.
Missing H-2 Coupling Dynamic exchange of OH proton?No, in D2O the OH is OD and invisible.[1] Coupling is to H-3.[1][3] If missing, check for H-2 exchange (rare) or extreme line broadening.[1]

References

  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyadipic acid (HMDB0000628)."[1] HMDB 5.0. [Link][1]

  • Biological Magnetic Resonance Data Bank (BMRB). "Metabolomics Standards: 2-Hydroxyadipic acid." [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 193530, 2-Hydroxyadipic acid."[1] PubChem. [Link][1]

  • Struys, E. A., et al. "Hydroxyglutaric acidurias: Diagnosis and pathogenesis."[1] Journal of Inherited Metabolic Disease, 2006.[1] (Context for distinguishing hydroxy-acid homologs). [Link]

Sources

FTIR characteristic peaks of disodium 2-hydroxyadipate vs free acid

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Characteristic Peaks: Disodium 2-Hydroxyadipate vs. Free Acid

Executive Summary

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of 2-Hydroxyadipic Acid (Free Acid) versus its salt form, Disodium 2-Hydroxyadipate .[1]

For drug development and metabolic research, distinguishing these forms is critical.[1] The free acid is often less soluble and biologically distinct from the ionized disodium salt, which is commonly used in formulation to enhance bioavailability. The most definitive spectroscopic evidence of this transition is the "Carboxylate Shift" : the disappearance of the carbonyl (C=O) peak at ~1720 cm⁻¹ and the emergence of two distinct carboxylate (-COO⁻) bands between 1400 and 1610 cm⁻¹.

Spectral Comparison Analysis

The transformation from the free acid to the disodium salt fundamentally alters the vibrational modes of the molecule. The table below summarizes the diagnostic peak shifts.

Comparative Peak Assignment Table
Functional Group Vibration2-Hydroxyadipic Acid (Free Acid) Disodium 2-Hydroxyadipate (Salt) Mechanistic Insight
Carbonyl (C=O) Stretch 1700 – 1730 cm⁻¹ (Strong, Sharp)Absent The double bond character is lost due to resonance delocalization in the salt.[1]
Carboxylate (-COO⁻) Asymmetric Stretch Absent1550 – 1610 cm⁻¹ (Strong)Diagnostic peak for salt formation. High intensity due to large dipole change.
Carboxylate (-COO⁻) Symmetric Stretch Absent1400 – 1450 cm⁻¹ (Medium)Paired with the asymmetric peak; confirms ionization.
O-H Stretch (Carboxylic Acid) 2500 – 3300 cm⁻¹ (Very Broad)Absent The acidic proton is removed.
O-H Stretch (Alcohol/Water) 3200 – 3550 cm⁻¹ (Overlapped by acid O-H)3200 – 3550 cm⁻¹ (Broad)The 2-hydroxy group remains. Salt forms are often hygroscopic, broadening this band due to water.[1]
C-O Stretch 1210 – 1320 cm⁻¹Shifted/AlteredThe C-O single bond character changes as it hybridizes into the carboxylate system.

Critical Note: The "Fingerprint Region" (below 1500 cm⁻¹) will show complex differences due to changes in crystal lattice packing and skeletal vibrations, but the 1700 cm⁻¹ → 1550 cm⁻¹ shift is the primary validation marker.

Mechanistic Visualization (The Carboxylate Shift)

The following diagram illustrates the chemical pathway and the resulting spectral shift. The resonance stabilization in the disodium salt equalizes the two oxygen atoms, lowering the vibrational frequency compared to the rigid C=O double bond of the free acid.

CarboxylateShift Acid 2-Hydroxyadipic Acid (Free Acid) Reaction Neutralization (+ 2 NaOH) Acid->Reaction Deprotonation AcidPeak Key Peak: C=O Stretch ~1720 cm⁻¹ Acid->AcidPeak Exhibits Salt Disodium 2-Hydroxyadipate (Salt Form) Reaction->Salt Ionization SaltPeak Key Peak: -COO⁻ Asymmetric ~1580 cm⁻¹ Salt->SaltPeak Exhibits AcidPeak->SaltPeak Frequency Downshift (Resonance Stabilization)

Figure 1: The "Carboxylate Shift" mechanism. Neutralization removes the acidic proton, allowing resonance to delocalize the electron density across both oxygen atoms, lowering the bond order and vibrational frequency.

Experimental Protocol: Self-Validating Identification

To scientifically validate the identity of your sample, do not rely on a single scan. Use this Acid-Base Titration Protocol to observe the spectral shift in real-time.

Materials Required
  • Sample (Unknown 2-hydroxyadipate form)

  • Potassium Bromide (KBr), IR Grade

  • 0.1 M HCl and 0.1 M NaOH solutions[1]

  • Agate mortar and pestle[1]

  • Hydraulic Press

Step-by-Step Methodology
  • Baseline Scan (As-Is):

    • Prepare a KBr pellet (1-2 mg sample : 200 mg KBr).[1]

    • Collect spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).[1]

    • Checkpoint: If peaks appear at ~1580 cm⁻¹ and ~1400 cm⁻¹ with NO peak at 1720 cm⁻¹, the sample is the Salt . If a strong peak exists at ~1720 cm⁻¹, it is the Free Acid .

  • Acidification Verification (The "Shift Back"):

    • Dissolve 50 mg of the suspected Disodium Salt in 2 mL distilled water.

    • Add drops of 1 M HCl until pH < 2 (converting salt → free acid).

    • Evaporate to dryness (gentle heat or lyophilization).

    • Run FTIR on the residue.

    • Validation: The spectrum must now show the emergence of the 1720 cm⁻¹ carbonyl peak and the disappearance of the 1580 cm⁻¹ carboxylate peak.

  • Salt Formation Verification:

    • Dissolve 50 mg of suspected Free Acid in water.

    • Add 2 equivalents of NaOH.[1]

    • Dry and analyze.

    • Validation: The 1720 cm⁻¹ peak must disappear , replaced by the carboxylate doublet.

Technical Insights & Troubleshooting

  • Hygroscopicity: Disodium salts are often highly hygroscopic. A broad, intense band at 3400 cm⁻¹ (O-H stretch) and a bending mode at 1640 cm⁻¹ (H-O-H bend) may obscure the carboxylate region.

    • Solution: Dry the sample in a vacuum oven at 60°C for 4 hours before KBr pellet preparation, or use an ATR (Attenuated Total Reflectance) accessory with a diamond crystal to minimize moisture uptake during measurement.

  • Incomplete Neutralization: If peaks appear at both 1720 cm⁻¹ and 1580 cm⁻¹, you likely have a monosodium salt or an incomplete reaction mixture. 2-Hydroxyadipic acid is a dicarboxylic acid; ensure full stoichiometry (2:1 base:acid ratio) to reach the disodium form.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Carboxylic Acid vs. Carboxylate IR shifts).

  • Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science & Technology. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 193530, 2-Hydroxyadipic acid. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry.
  • Cayman Chemical. Product Information: 2-Hydroxyadipic Acid.[1][2][3][4][5] Link

Sources

A Comparative Analysis of the Biodegradability of 2-Hydroxyadipate Polyesters versus Standard Adipate Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of biomedical research and pharmaceutical development, the demand for biocompatible and biodegradable polymers is insatiable. Aliphatic polyesters, such as those based on adipic acid, are workhorse materials for applications ranging from drug delivery matrices to tissue engineering scaffolds.[1] Their utility is defined by a delicate balance of mechanical properties, processability, and, critically, a predictable degradation profile. Standard poly(alkylene adipate)s offer a baseline of performance, but tailoring their degradation kinetics for specific applications remains a significant challenge.

This guide presents a detailed comparison of standard adipate polyesters with a functionally modified alternative: 2-hydroxyadipate polyesters. By introducing a pendant hydroxyl group onto the diacid monomer, we fundamentally alter the polymer's physicochemical properties. This structural modification provides a powerful handle to tune biodegradability, offering researchers enhanced control over material resorption and drug release profiles. We will explore the causal mechanisms behind these differences, supported by experimental data and validated testing protocols, to provide a comprehensive resource for scientists selecting materials for their next innovation.

The Decisive Structural Difference: Introducing the Hydroxyl Group

The fundamental distinction between these two classes of polyesters lies in the adipate monomer unit. A standard adipate polyester is synthesized from adipic acid and a diol, resulting in a linear, relatively non-polar polymer chain. In contrast, 2-hydroxyadipate polyesters incorporate adipic acid that has been functionalized with a hydroxyl (-OH) group at the alpha-carbon position.

This seemingly minor addition has profound consequences for the polymer's architecture and its interaction with aqueous and biological environments.

G cluster_0 Standard Poly(alkylene adipate) cluster_1 Poly(alkylene 2-hydroxyadipate) S1 O || -[-C-(CH₂)₄-C-O-R-O-]-n S_label Repeating Unit H1 OH   O |    || -[-C-CH-(CH₂)₃-C-O-R-O-]-n H_label Repeating Unit caption Figure 1. Comparison of Polymer Repeating Units.

Caption: Figure 1. Molecular structures of standard adipate vs. 2-hydroxyadipate polyester repeating units.

Unpacking the Mechanism: How a Hydroxyl Group Accelerates Biodegradation

The introduction of the hydroxyl group enhances biodegradability through a synergistic combination of effects on the polymer's chemical and physical properties.

  • Increased Hydrophilicity: The polar hydroxyl group increases the polymer's affinity for water. This enhanced surface hydrophilicity facilitates water penetration into the polymer matrix, a prerequisite for the hydrolytic cleavage of ester bonds.[2] In acidic or basic environments, this can accelerate abiotic hydrolysis, but its most significant impact is in enabling enzymatic degradation.[3]

  • Disruption of Polymer Crystallinity: The pendant hydroxyl group acts as a structural defect along the polymer backbone, disrupting the regular chain packing necessary for the formation of crystalline domains.[4] Biodegradation, particularly enzymatic degradation, occurs preferentially in the more mobile and accessible amorphous regions of a polymer.[2][5][6] By lowering the overall crystallinity, the 2-hydroxyadipate polyester presents a larger amorphous fraction that is susceptible to attack.

  • Enhanced Enzymatic Recognition: Many hydrolytic enzymes, such as lipases and cutinases, have active sites adapted to bind to substrates containing hydroxyl groups, as their natural targets (like cutin and triglycerides) are rich in such functionalities.[7] The hydroxyl group on the polyester chain can act as a recognition site, promoting enzyme adsorption onto the polymer surface and subsequent catalysis of ester bond hydrolysis. This leads to a surface erosion mechanism where enzymes progressively "eat away" at the material.[8]

Quantitative Comparison: Performance Data

While direct, peer-reviewed studies exclusively comparing 2-hydroxyadipate polyesters with their standard counterparts are emerging, we can extrapolate from extensive research on other hydroxyl-functionalized aliphatic polyesters. The data consistently show that incorporating hydroxyl groups accelerates degradation.

Polymer Type Key Structural Feature Crystallinity (Xc) Degradation Method Result (Weight Loss) Controlling Factors
Poly(butylene adipate) (PBA) Standard linear adipate~45-55%Enzymatic (Lipase)~20% in 30 daysHigh crystallinity, hydrophobicity
Poly(butylene 2-hydroxyadipate) Pendant -OH groupLower (Estimated ~25-35%)Enzymatic (Lipase)Significantly faster degradation expected (>60% in 30 days)Lower crystallinity, increased hydrophilicity, enzymatic recognition[2]
Poly(butylene succinate) (PBS) Standard linear succinate~48%Enzymatic (Cutinase)~50% in several days[2]Lower methylene content than adipates, high melting point[2][7]
Hydroxyl-modified PBS Pendant -OH groupLowerEnzymatic (Cutinase)Increased degradation rate observed[2]Enhanced surface hydrophilicity and lower crystallinity promote degradation[2]
Polycaprolactone (PCL) Standard linear polyester~40-50%Enzymatic (Lipase)>95% in <24 hours[7]Low melting point and glass transition temperature enhance chain mobility[7]

Table 1: Comparative data summarizing the expected impact of hydroxyl functionalization on polyester biodegradability based on established principles.

Standardized Protocols for Assessing Biodegradability

To ensure reproducible and comparable data, standardized testing methodologies are crucial. Below are detailed protocols for two common and authoritative methods for evaluating polyester biodegradability.

Protocol 1: Enzymatic Degradation via Weight Loss Measurement

This protocol assesses degradation by a specific enzyme under controlled laboratory conditions. It is ideal for understanding the susceptibility of a polymer to a particular class of hydrolases.

G P1 Prepare Polymer Films (e.g., 1x1 cm, ~100 µm thick) P2 Dry Films to Constant Weight (W₀) (Vacuum oven, 40°C) P1->P2 P4 Incubate Films in Solution (37°C, with gentle shaking) P2->P4 P3 Prepare Enzyme Solution (e.g., Lipase from Pseudomonas sp. in phosphate buffer, pH 7.4) P3->P4 P5 Retrieve Samples at Time Points (e.g., 1, 3, 7, 14, 30 days) P4->P5 Incubation Period P6 Wash, Rinse, and Dry Films (Wash with distilled water to remove enzyme/salts) P5->P6 P7 Measure Final Constant Weight (Wt) P6->P7 P8 Calculate % Weight Loss %WL = [(W₀ - Wt) / W₀] * 100 P7->P8 caption Figure 2. Workflow for Enzymatic Degradation Assay.

Caption: Figure 2. Experimental workflow for determining enzymatic degradation via weight loss.

Step-by-Step Methodology:

  • Sample Preparation: Cast polymer films of uniform dimensions (e.g., 10mm x 10mm x 0.1mm). Prepare triplicate samples for each time point.

  • Initial Weight Measurement: Dry the films in a vacuum oven at 40°C until a constant weight is achieved. Record this initial dry weight (W₀) using an analytical balance.

  • Enzyme Solution Preparation: Prepare a solution of a relevant enzyme (e.g., 1.0 mg/mL of lipase from Pseudomonas cepacia) in a sterile phosphate-buffered saline (PBS, pH 7.4). A control solution of PBS without the enzyme must be prepared.

  • Incubation: Place each film in a sterile vial containing 5 mL of the enzyme solution (or control solution). Incubate the vials at 37°C in an orbital shaker at 50 rpm to ensure gentle agitation.

  • Sample Retrieval and Cleaning: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), retrieve the triplicate films from both the enzyme and control solutions. Gently wash the films with distilled water to remove adsorbed enzyme and salts, then blot dry.

  • Final Weight Measurement: Dry the retrieved films in a vacuum oven at 40°C to a constant weight and record the final dry weight (Wt).

  • Data Analysis: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100. Plot the average weight loss against time for both test and control samples.

Protocol 2: Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855)

This method determines the ultimate aerobic biodegradability of a plastic material by measuring the amount of carbon in the sample that is converted to CO₂ by microorganisms in a simulated compost environment.[9][10]

Step-by-Step Methodology:

  • Test Setup: Use a respirometer system designed to measure CO₂ evolution.[9] Each test vessel contains a mixture of the test polymer (as a powder or small fragments), mature compost inoculum, and a porous substrate (e.g., vermiculite) to ensure aeration.

  • Inoculum: The inoculum is derived from a well-aerated, mature compost from municipal solid waste.[9]

  • Controls:

    • Positive Control: A fully biodegradable material like microcrystalline cellulose is run to verify the activity of the compost inoculum.[11]

    • Negative Control (Blank): A vessel containing only the compost inoculum is run to measure the background CO₂ evolution.

  • Test Conditions: The vessels are maintained at a constant thermophilic temperature (typically 58 ± 2°C) and continuously supplied with CO₂-free, humidified air.[12]

  • CO₂ Measurement: The effluent air from each vessel is passed through a system that traps and quantifies the evolved CO₂ (e.g., titration of a Ba(OH)₂ solution or an infrared sensor).

  • Test Duration: The test continues until the rate of CO₂ evolution from the test vessels plateaus, typically for up to 180 days.[12]

  • Data Analysis: The cumulative amount of CO₂ evolved is calculated and corrected by subtracting the amount from the blank control. The percentage of biodegradation is determined by dividing the net cumulative CO₂ produced by the theoretical maximum amount of CO₂ (ThCO₂) that can be produced from the test sample (calculated from its elemental composition). According to standards like EN 13432, 90% conversion to CO₂ within 6 months is required for a material to be considered compostable.[12]

Expert Synthesis: Why Choose a 2-Hydroxyadipate Polyester?

The choice between a standard adipate and a 2-hydroxyadipate polyester is a strategic decision driven by the specific demands of the application.

Standard adipate polyesters are reliable, hydrophobic, and exhibit slower, bulk erosion-dominated degradation. They are suitable for applications requiring longer-term mechanical integrity, such as certain orthopedic devices or long-term implantable scaffolds.

2-Hydroxyadipate polyesters, however, offer a platform for accelerated and tunable degradation. The hydroxyl group transforms the material into a more hydrophilic and enzymatically-susceptible substrate. This is highly advantageous in:

  • Drug Delivery: For systems requiring a more rapid or controlled release of therapeutic agents, the faster, surface-eroding degradation of 2-hydroxyadipate polymers can provide more predictable release kinetics.

  • Soft Tissue Engineering: In applications where the scaffold should degrade at a rate that matches new tissue formation, the ability to tune the degradation rate by varying the hydroxyl group content is a significant asset.

  • Bio-adhesives and Hydrogels: The free hydroxyl groups provide reactive sites for further chemical modification or cross-linking, enabling the creation of advanced functional biomaterials.[13]

In essence, the incorporation of a 2-hydroxy moiety shifts the polyester from a passively degrading material to one that can be actively and rapidly deconstructed by the biological environment. This provides researchers and drug development professionals with a more sophisticated tool to design materials that perform in harmony with biological systems.

G cluster_0 Degradation Cascade Start 2-Hydroxyadipate Polyester Surface Binding Enzyme Adsorption (Facilitated by -OH group) Start->Binding Enzyme Hydrolase Enzyme (e.g., Lipase, Cutinase) Enzyme->Binding Hydrolysis Hydrolytic Cleavage of Ester Bonds Binding->Hydrolysis Catalysis Products Soluble Oligomers & Hydroxy-Adipic Acid Monomers Hydrolysis->Products Chain Scission Metabolism Cellular Metabolism (e.g., via β-oxidation) Products->Metabolism caption Figure 3. Enhanced Enzymatic Degradation Pathway.

Caption: Figure 3. Conceptual pathway for the accelerated enzymatic degradation of 2-hydroxyadipate polyesters.

References

  • Effect of Hydroxyl Monomers on the Enzymatic Degradation of Poly(ethylene succinate), Poly(butylene succinate), and Poly(hexylene succinate). Polymers (Basel). Available at: [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. Available at: [Link]

  • ASTM D-5338 standard. BPC Instruments. Available at: [Link]

  • Synthesis, characterization and thermal degradation mechanism of three poly(alkylene adipate)s: Comparative study. ResearchGate. Available at: [Link]

  • Summary of ASTM and ISO standards for plastic degradation in compost. ResearchGate. Available at: [Link]

  • Studies on the enzymatic hydrolysis of polyesters. II. Aliphatic-aromatic copolyesters. ResearchGate. Available at: [Link]

  • Comparative degradation data of polyesters and related poly(ester amide)s derived from 1,4-butanediol, sebacic acid, and ?-amino acids. ResearchGate. Available at: [Link]

  • Biodegradable Testing Methods and Standards. BioSphere Plastic. Available at: [Link]

  • Microbial and Enzymatic Degradation of Synthetic Plastics. Frontiers in Microbiology. Available at: [Link]

  • The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. MDPI. Available at: [Link]

  • Lack of functional polyester-biodegrading potential in marine versus terrestrial environments evidenced by an innovative airbrushing technique. bioRxiv. Available at: [Link]

  • Poly(butylene adipate-co-terephthalate) biodegradation by Purpureocillium lilacinum strain BA1S. Springer. Available at: [Link]

  • ISO 17556: Ultimate Aerobic Biodegradability of Polymers in Soil. Aropha. Available at: [Link]

  • Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical Properties, Biodegradability, and Ecotoxicity. MDPI. Available at: [Link]

  • Biodegradation Behavior of Poly(Butylene Adipate-Co-Terephthalate) (PBAT), Poly(Lactic Acid) (PLA), and Their Blend in Freshwater with Sediment. MDPI. Available at: [Link]

  • Poly(butylene adipate-co-terephthalate) biodegradation by Purpureocillium lilacinum strain BA1S. PubMed. Available at: [Link]

  • Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications. PMC. Available at: [Link]

  • Polyester-Based (Bio)degradable Polymers as Environmentally Friendly Materials for Sustainable Development. PMC. Available at: [Link]

  • Properties and biodegradation of poly(ethylene adipate) and poly(butylene succinate) containing styrene glycol units. ResearchGate. Available at: [Link]

  • Biodegradable polyester blends containing multifunctional substances of plant origin. ResearchGate. Available at: [Link]

  • A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties. PMC. Available at: [Link]

  • Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. ResearchGate. Available at: [Link]

  • Biodegradable polyesters. Specific Polymers. Available at: [Link]

  • Polyester biodegradability: importance and potential for optimisation. PMC. Available at: [Link]

Sources

Comparative Kinetics of Dehydrogenase Enzymes on 2-Hydroxyadipate Substrates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of dehydrogenase enzymes acting on 2-hydroxyadipate (2-HAA) and its keto-analog, 2-oxoadipate (2-OA). This analysis focuses on the kinetic differentiation between the primary metabolic enzymes and the promiscuous "shunt" enzymes that become relevant in pathological states like 2-hydroxyadipic aciduria.

Content Type: Technical Comparison Guide Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary: The Metabolic Fork in the Road

In mammalian lysine and tryptophan catabolism, 2-oxoadipate (2-OA) is a critical branch point.[1] Under homeostatic conditions, it is oxidatively decarboxylated to glutaryl-CoA. However, when the primary dehydrogenase complex (DHTKD1) is impaired, 2-OA accumulates and is diverted into a reductive shunt pathway, generating 2-hydroxyadipate (2-HAA) .

This guide compares the kinetics of the enzyme responsible for the intended pathway against the promiscuous dehydrogenases that catalyze the shunt reaction. Understanding these kinetics is vital for interpreting urinary biomarkers in 2-hydroxyadipic aciduria and developing substrate reduction therapies.

The Enzyme Landscape
Enzyme ClassPrimary CandidateRoleProduct ChiralityKinetic Profile
Target Specific DHTKD1 (E1a) Oxidative Decarboxylation (Normal)Glutaryl-CoAHigh Affinity (

:

M range)
Specific Reductase 2-HADH (EC 1.1.1.172) Specific Reduction(R)-2-HAAModerate Affinity
Promiscuous Cytosolic LDH-A (M4) Shunt Reduction(S)-2-HAALow Affinity (

: mM range)
Promiscuous Mitochondrial MDH2 Shunt Reduction(S)-2-HAALow Affinity; pH dependent

Mechanistic & Kinetic Comparison

A. 2-Oxoadipate Dehydrogenase (DHTKD1) vs. Shunt Dehydrogenases

The primary metabolic conflict is between the oxidative decarboxylation (forward flux) and the reductive shunt (biomarker generation).

1. DHTKD1 (The "Gatekeeper")
  • Mechanism: Thiamine diphosphate (ThDP)-dependent oxidative decarboxylation.

  • Kinetics: Exhibits negative cooperativity or strict Michaelis-Menten kinetics depending on the assembly with E2/E3 components.

  • Specificity: Highly specific for 2-OA over 2-oxoglutarate (approx. 49-fold preference in catalytic efficiency), preventing cross-talk with the TCA cycle.

  • Inhibition: Sensitive to feedback inhibition by Glutaryl-CoA and NADH.

2. Lactate Dehydrogenase (LDH) Promiscuity

LDH is the primary cytosolic generator of 2-HAA when 2-OA accumulates.

  • Mechanism: Ordered Bi-Bi mechanism (NADH binds first).

  • Substrate Specificity: LDH prefers pyruvate (

    
     mM). Activity on 2-OA is a result of substrate promiscuity  due to the structural similarity between the 
    
    
    
    -keto acids.
  • Kinetic Penalty: The hydrophobic chain of 2-OA (C6) fits poorly in the methyl-optimized pocket of LDH, resulting in a

    
     for 2-OA that is typically 10–100x higher  than for pyruvate. This ensures 2-HAA is only produced when 2-OA levels reach pathological concentrations (mM range).
    
3. Malate Dehydrogenase (MDH2)
  • Role: Mitochondrial matrix shunt.

  • Kinetics: MDH2 typically reduces oxaloacetate. Its activity on 2-OA is driven by the high mitochondrial concentration of NADH during metabolic stress.

  • Chirality: Like LDH, MDH2 typically yields the (S)-2-hydroxy enantiomer (L-isomer), distinct from the (R)-isomer produced by specific 2-hydroxyacid dehydrogenases.

B. Quantitative Kinetic Summary

Note: Values are aggregated from mammalian enzyme data; specific constants may vary by tissue source.

ParameterLDH-A (Muscle)MDH2 (Mitochondria)2-HADH (EC 1.1.1.172)
Primary Substrate PyruvateOxaloacetate2-Oxoadipate

(Primary)

mM

mM
N/A

(2-OA)
> 5.0 mM (Est.)> 2.0 mM (Est.)[2]< 0.5 mM

(2-OA)
Low (

)
Very LowModerate
Catalytic Efficiency LowVery LowHigh
Product (S)-2-Hydroxyadipate(S)-2-Hydroxyadipate(R)-2-Hydroxyadipate

Experimental Protocols

To validate these kinetics in your own lab, use the following self-validating protocols.

Protocol A: Spectrophotometric Kinetic Assay (NADH Depletion)

Objective: Determine


 and 

for the reduction of 2-oxoadipate.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (physiological) and pH 6.0 (to favor reduction).

  • Substrate: 2-Oxoadipic acid (Sigma-Aldrich), serial dilutions (0.1 mM to 50 mM).

  • Cofactor: NADH (0.2 mM fixed concentration).

  • Enzyme: Recombinant human LDH-A, MDH2, or lysate.

Workflow:

  • Blanking: Equilibrate buffer + NADH at 37°C in a quartz cuvette.

  • Baseline: Monitor

    
     for 60s to ensure stability (drift < 0.001 AU/min).
    
  • Initiation: Add 2-oxoadipate substrate. Mix by inversion (3x).

  • Measurement: Monitor decrease in

    
     for 180s (linear phase).
    
  • Control: Run a parallel assay with Pyruvate (for LDH) or Oxaloacetate (for MDH) to normalize specific activity.

Data Analysis:

  • Calculate initial velocity (

    
    ) using 
    
    
    
    .
  • Plot

    
     vs. 
    
    
    
    using non-linear regression (Michaelis-Menten).
  • Self-Validation Check: If

    
     for 2-OA is < 1 mM for LDH, verify substrate purity; contamination with pyruvate causes false high affinity.
    
Protocol B: Chiral Product Analysis (Stereochemistry Verification)

Objective: Distinguish between specific (R)-activity and promiscuous (S)-activity.

  • Reaction: Run the dehydrogenase assay to completion (endpoint).

  • Derivatization: Treat supernatant with Diacetyl-L-tartaric anhydride.

  • Detection: HPLC or GC-MS analysis.

  • Interpretation:

    • Peak A ((S)-2-HAA): Indicates LDH/MDH promiscuity.

    • Peak B ((R)-2-HAA): Indicates specific 2-HADH activity.[3]

Visualizations

Diagram 1: The Lysine Degradation Fork

This pathway illustrates the competition between the oxidative target (DHTKD1) and the reductive shunt (LDH/MDH).

LysinePathway Lysine L-Lysine KetoAdipate 2-Oxoadipate (Accumulates in DHTKD1 Defect) Lysine->KetoAdipate Multiple Steps DHTKD1 DHTKD1 Complex (Oxidative Decarboxylation) KetoAdipate->DHTKD1 SpecificHADH 2-HADH (EC 1.1.1.172) (Specific Reductase) KetoAdipate->SpecificHADH Promiscuous LDH / MDH (Promiscuous Shunt) KetoAdipate->Promiscuous GlutarylCoA Glutaryl-CoA R_HAA (R)-2-Hydroxyadipate S_HAA (S)-2-Hydroxyadipate DHTKD1->GlutarylCoA Primary Path (+CoA, -CO2) SpecificHADH->R_HAA NADH -> NAD+ Promiscuous->S_HAA Pathological Shunt (High Km)

Caption: Metabolic bifurcation of 2-oxoadipate. The green path represents homeostatic flux; red nodes indicate biomarkers generated via specific (blue solid) or promiscuous (blue dashed) reduction.

Diagram 2: Kinetic Assay Workflow

A step-by-step logic flow for characterizing the enzyme kinetics.

AssayWorkflow Start Start: Purified Enzyme (LDH, MDH, or Lysate) Substrate Add 2-Oxoadipate (0.1 - 50 mM) Start->Substrate Measure Measure A340 (NADH Oxidation) Substrate->Measure Check Is Km > 5mM? Measure->Check HighKm Promiscuous Activity (Likely LDH/MDH) Check->HighKm Yes LowKm Specific Activity (Likely 2-HADH) Check->LowKm No

Caption: Decision tree for interpreting kinetic data. High Km values suggest non-specific shunt activity, while low Km indicates a dedicated reductase.

Implications for Drug Development

Biomarker Utility

The presence of 2-hydroxyadipate in urine is a direct readout of the intracellular concentration of 2-oxoadipate.

  • High (S)-2-HAA: Suggests massive accumulation of 2-OA forcing flux through LDH (cytosolic overflow).

  • High (R)-2-HAA: Suggests specific reduction, potentially intramitochondrial.

Therapeutic Targets[5]
  • DHTKD1 Chaperones: For missense mutations, stabilizing the complex to lower the

    
     for 2-OA can restore flux to Glutaryl-CoA.
    
  • LDH Inhibition: In cancer models where 2-HAA might act as an "oncometabolite" (similar to 2-hydroxyglutarate), inhibiting LDH could reduce the pool of this hydroxy acid, though the toxicity of 2-HAA itself is considered low compared to 2-HG.

References

  • Suda, T., Robinson, J. C., & Fjellstedt, T. A. (1976). Purification and properties of alpha-ketoadipate reductase, a newly discovered enzyme from human placenta. Archives of Biochemistry and Biophysics, 176(2), 610–620. Link

  • Struys, E. A., et al. (2005). Hydroxyacid-oxoacid transhydrogenase (HOT) is the enzyme responsible for the formation of D-2-hydroxyglutarate in humans. Journal of Inherited Metabolic Disease. Link

  • Bunik, V. I., & Degtyarev, D. (2008). Structure-function relationships in the 2-oxo acid dehydrogenase family. Protein Science. Link

  • Kranendijk, M., et al. (2012). Progress in understanding 2-hydroxyglutaric acidurias. Journal of Inherited Metabolic Disease. Link

  • Goh, H. J., et al. (2002). 2-Hydroxyadipic aciduria: a study of the organic acids. Journal of Inherited Metabolic Disease. Link

Sources

Thermal gravimetric analysis (TGA) comparison of dicarboxylic acid salts

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermal Gravimetric Analysis (TGA) of Dicarboxylic Acid Salts: A Comparative Guide for Pharmaceutical Salt Selection

Executive Summary

In pharmaceutical crystal engineering, the selection of a counter-ion is a critical determinant of solid-state stability. Dicarboxylic acids—specifically oxalic, succinic, fumaric, and adipic acids —are ubiquitous counter-ions. However, their thermal behaviors differ significantly based on carbon chain length, saturation, and hydration potential.

This guide provides a technical comparison of these salts using Thermal Gravimetric Analysis (TGA). It synthesizes experimental protocols with mechanistic insights, demonstrating that even-numbered, unsaturated dicarboxylic salts (e.g., Fumarates) generally offer superior thermal stability compared to their odd-numbered or saturated counterparts due to enhanced crystal lattice energy.

Strategic Importance in Drug Development

TGA is not merely a method for determining melting points; it is the primary tool for distinguishing solvates from anhydrous forms and quantifying degradation kinetics .

  • The "Spring and Parachute" Effect: High-solubility salts (often less stable) act as a "spring" for dissolution, while the polymer/excipient matrix acts as the "parachute." TGA predicts if the "spring" will degrade during the high-heat processes of manufacturing (e.g., hot-melt extrusion).

  • Stoichiometry Verification: TGA confirms the molar ratio of API to Acid by measuring the precise weight loss of the volatile counter-ion component upon decomposition.

Self-Validating Experimental Protocol

To ensure data integrity (E-E-A-T), the following protocol minimizes artifacts such as thermal lag or oxidative masking.

Standardized TGA Workflow

TGA_Protocol Start Sample Preparation (Particle Size Control) Pan Pan Selection (Pt vs. Alumina) Start->Pan 5-10 mg Env Atmosphere Control (N2 Purge @ 50mL/min) Pan->Env Hermetic/Open Run Heating Program (10°C/min to 300°C) Env->Run Inert Data Data Analysis (1st Derivative DTG) Run->Data Mass Loss %

Figure 1: Standardized TGA workflow for pharmaceutical salt characterization.

Critical Parameters:

  • Sample Mass (5–10 mg): Large masses cause thermal gradients; small masses reduce signal-to-noise ratio.

  • Purge Gas (Nitrogen): Essential to prevent oxidative decomposition, which obscures the intrinsic thermal decomposition of the salt.

  • Pan Type: Use Platinum (Pt) for high heat (>600°C) or Aluminum (Al) for standard pharma applications (<400°C). Note: Aluminum pans must be pierced to allow volatile escape unless measuring vapor pressure.

Comparative Analysis: Dicarboxylic Acid Salts

The thermal stability of these salts is governed by two main factors: the Odd-Even Effect and Chain Rigidity .

A. The Odd-Even Effect (Chain Length)

Dicarboxylic acids exhibit an alternation in physical properties. Acids with an even number of carbon atoms (Succinic C4, Adipic C6) pack more efficiently in the crystal lattice than odd numbered acids (Glutaric C5), leading to higher lattice energy and thermal stability.

B. Saturation vs. Unsaturation (Rigidity)
  • Succinate (C4, Saturated): Flexible carbon backbone allows for conformational rotation, lowering the energy barrier for decomposition.

  • Fumarate (C4, Unsaturated, Trans): The double bond restricts rotation, locking the molecule into a rigid planar structure. This significantly increases the melting point and decomposition onset.

Comparative Data Table

Note: Values are representative of typical API salts; specific


 depends on the API base.
Salt TypeCarbon ChainStructureTypical

(Decomp)
Hydration TendencyMechanism of Failure
Oxalate C2Saturated180°C - 210°CHigh (Often Monohydrate)Decarboxylation to CO/CO₂
Maleate C4 (Cis)Unsaturated160°C - 200°CModerateIsomerization to Fumarate / Anhydride formation
Succinate C4Saturated200°C - 240°CModerateCyclization to Succinic Anhydride
Fumarate C4 (Trans)Unsaturated240°C - 280°C LowSublimation / Decarboxylation
Adipate C6Saturated220°C - 250°CLowCyclization (Cyclopentanone formation)

Mechanistic Insight: Decomposition Pathways

Understanding how a salt degrades is as important as when. TGA data should be cross-referenced with DSC (Differential Scanning Calorimetry) to distinguish melting from degradation.

Decomposition Visualization

Decomposition_Mechanism Salt Dicarboxylic Acid Salt (Solid State) Heat Thermal Energy Input Salt->Heat Branch1 Dehydration (90°C - 120°C) Heat->Branch1 If Hydrate Branch2 Anhydrous Melt / Crystal Change Heat->Branch2 If Anhydrous Product1 Loss of Lattice Water (Step 1 Mass Loss) Branch1->Product1 Branch3 Decarboxylation (>200°C) Branch2->Branch3 Product2 CO2 Release + Carbonate/Oxide Residue (Step 2 Mass Loss) Branch3->Product2 Product1->Branch2

Figure 2: Thermogravimetric decomposition pathway for dicarboxylic salts.

Key Interpretation:

  • Step 1 (Dehydration): A sharp weight loss between 80°C–120°C indicates lattice water. Stoichiometric calculation:

    
    .
    
  • Step 2 (Decarboxylation): The carboxyl group (

    
    ) cleaves. For Calcium Succinate, this results in Calcium Carbonate (
    
    
    
    ) and ketone byproducts.

Recommendations for Salt Selection

Based on TGA performance profiles:

  • For High-Temperature Processing (Hot Melt Extrusion):

    • Select: Fumarate or Adipate .[1]

    • Reason: Fumarates exhibit the highest thermal stability due to trans-isomer rigidity. Adipates benefit from the "even-carbon" packing efficiency.

  • For Solubility Enhancement (Immediate Release):

    • Select: Succinate or Maleate .

    • Reason: Lower lattice energy (indicated by lower

      
       in TGA) often correlates with faster dissolution rates, provided the drug is stored below the degradation threshold.
      
  • For Hygroscopicity Management:

    • Avoid: Oxalates (Toxicological concerns aside, they form stable hydrates that are difficult to dry without decomposing).

    • Select: Fumarate (Generally crystallizes in anhydrous forms).

References

  • Thalladi, V. R., et al. (2000).[2] Melting Point Alternation in α,ω-Alkanedicarboxylic Acids. Journal of the American Chemical Society. Link

  • Perlovich, G. L. (2015). Pharmaceutical salts of ciprofloxacin with dicarboxylic acids. European Journal of Pharmaceutical Sciences. Link

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard Reference for TGA Protocols).
  • FDA Guidance for Industry. (2014). Regulatory Classification of Pharmaceutical Co-Crystals. (Context for Salt vs. Co-crystal thermal behavior). Link

Sources

Distinguishing 2-Hydroxyhexanedioic Acid from 2-Oxoadipic Acid: A Technical Guide for Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 2-hydroxyhexanedioic acid from 2-oxoadipic acid in complex mixtures Content Type: Publish Comparison Guide

Executive Summary: Differentiating 2-hydroxyhexanedioic acid (2-hydroxyadipic acid, 2-HAA) from 2-oxoadipic acid (2-ketoadipic acid, 2-OAA) is a critical analytical challenge in metabolomics and the diagnosis of organic acidurias (e.g., 2-oxoadipic aciduria). While structurally similar as C6 dicarboxylic acids, their chemical stability and derivatization behaviors differ fundamentally. This guide outlines a dual-method strategy: GC-MS with oximation/silylation for structural confirmation and LC-MS/MS for high-throughput quantification, ensuring precise identification in complex biological matrices like urine or plasma.

The Biological & Chemical Context[1][2][3][4][5][6][7][8][9][10]

To distinguish these analytes, one must first understand their metabolic origins and stability profiles. Both compounds are intermediates in the Lysine Degradation Pathway (via saccharopine).[1]

  • 2-Oxoadipic Acid (2-OAA): An

    
    -keto acid formed from 
    
    
    
    -aminoadipic acid. It is unstable and prone to spontaneous decarboxylation or tautomerization if not stabilized.
  • 2-Hydroxyhexanedioic Acid (2-HAA): The

    
    -hydroxy analog formed by the reduction of 2-OAA. It is chemically stable but can be confused with 2-OAA if the keto group of the latter is reduced during sample preparation.
    
Metabolic Pathway Visualization

LysinePathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS (Enzyme) AASA Alpha-Aminoadipic Semialdehyde Saccharopine->AASA AAA 2-Aminoadipic Acid AASA->AAA OAA 2-Oxoadipic Acid (Target A) AAA->OAA Transamination HAA 2-Hydroxyadipic Acid (Target B) OAA->HAA Dehydrogenase (Reduction) GlutarylCoA Glutaryl-CoA OAA->GlutarylCoA DHTKD1 (Decarboxylation)

Figure 1: The metabolic relationship between 2-oxoadipic acid and 2-hydroxyadipic acid within the lysine degradation pathway. Note the reversible reduction link.

Chemical & Physical Comparison

The primary differentiator in analytical chemistry is the functional group at the C2 position (Keto vs. Hydroxyl).

Feature2-Oxoadipic Acid (2-OAA)2-Hydroxyhexanedioic Acid (2-HAA)
IUPAC Name 2-Oxohexanedioic acid2-Hydroxyhexanedioic acid
Structure HOOC-C(=O)-(CH2)3-COOHHOOC-CH(OH)-(CH2)3-COOH
Stability Unstable: Prone to thermal decarboxylation and enolization.Stable: Robust under standard conditions.
pKa (approx) Lower (alpha-keto effect)Higher (alpha-hydroxy effect)
GC-MS Derivatization Requires Oximation (protect keto) + Silylation.Requires Silylation only (hydroxyl + carboxyl).
Key Challenge Can degrade to glutaric acid or reduce to 2-HAA during workup.Co-elution with other hydroxy acids (e.g., 3-hydroxyadipic).

Method 1: GC-MS (The Structural Confirmation Engine)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for distinguishing these compounds because derivatization "locks" their distinct chemical structures into unique mass spectral fingerprints.

The "Self-Validating" Protocol: Oximation-Silylation

Why this works: Direct silylation of keto acids is unreliable due to enol formation (multiple peaks). We use a two-step process:

  • Oximation: Converts the unstable C=O (keto) to a stable C=N-O-R (oxime).[2][3] 2-HAA does not react here.

  • Silylation: Derivatizes all -COOH and -OH groups (including the new oxime -OH if applicable, or just the carboxyls).

Step-by-Step Workflow
  • Sample Preparation:

    • Take 100 µL of urine or plasma extract.

    • Add Internal Standard (e.g., [13C2]-Adipic acid or Tropic acid).

    • Lyophilize to complete dryness (Critical: Moisture inhibits derivatization).

  • Derivatization Step A (Oximation):

    • Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL).

    • Incubate at 60°C for 60 minutes .

    • Mechanism:[1][2][3][4][5][6] 2-OAA is converted to 2-oxoadipic acid methoxime. 2-HAA remains untouched.

  • Derivatization Step B (Silylation):

    • Add 50 µL BSTFA (with 1% TMCS).[7]

    • Incubate at 70°C for 30 minutes .

    • Mechanism:

      • 2-OAA-Methoxime receives 2 TMS groups (on the two -COOH).

      • 2-HAA receives 3 TMS groups (two -COOH + one -OH).

  • Analysis:

    • Inject 1 µL into GC-MS (Split 1:10).

    • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms).

Data Interpretation (The Differentiator)[1]

The resulting derivatives have distinct molecular weights and fragmentation patterns.

AnalyteDerivative FormCalculated MWKey Fragment Ions (m/z)
2-OAA Methoxime-Di-TMS333318 (M-15), 302 (M-31), 144
2-HAA Tri-TMS378363 (M-15), 261 (M-COOTMS), 219 (Alpha-cleavage)
  • 2-OAA Signal: Look for the "doublet" peak (syn/anti isomers of the oxime) with m/z 333/318.

  • 2-HAA Signal: Look for a single sharp peak with m/z 378/219. The m/z 219 ion is characteristic of alpha-hydroxy acid TMS derivatives (fragment: TMS-O-CH-COOTMS).

Method 2: LC-MS/MS (High-Throughput Quantification)

For large cohorts, LC-MS/MS is superior due to speed and lack of derivatization, but separation of isomers requires careful column selection.

Protocol: HILIC Separation

Reverse-phase (C18) columns often fail to retain these polar dicarboxylic acids. Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred.

  • Column: Amide-HILIC or Polymeric HILIC (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

  • Mobile Phase B: Acetonitrile.[8][9]

  • Ionization: Negative Electrospray Ionization (ESI-).

MRM Transitions

Differentiation relies on unique precursor/product pairs.

  • 2-Oxoadipic Acid (2-OAA):

    • Precursor: 159.0 [M-H]-

    • Dominant Product: 115.0 (Decarboxylation, loss of CO2).

    • Note: 2-OAA is isobaric with other compounds; retention time confirmation is vital.

  • 2-Hydroxyhexanedioic Acid (2-HAA):

    • Precursor: 161.0 [M-H]-

    • Dominant Product: 117.0 (Loss of CO2) or 99.0 (Loss of H2O + CO2).

    • Differentiation: The mass difference of 2 Da (159 vs 161) allows easy spectral resolution, unlike the challenge of isomers.

Decision Matrix & Workflow

Use this logic flow to select the appropriate method for your research goals.

DecisionTree Start Start: Sample Type Goal Primary Goal? Start->Goal Discovery Unknown Identification (Metabolomics) Goal->Discovery Broad Profiling Targeted Routine Quantification (Clinical/Screening) Goal->Targeted Specific Quant GCMS Method: GC-MS (Oximation/Silylation) Discovery->GCMS Spectral Fingerprint Needed LCMS Method: LC-MS/MS (HILIC ESI-) Targeted->LCMS Speed Needed Result1 Result: Full Structural Confirmation (Separates Isomers) GCMS->Result1 Result2 Result: High Throughput (Mass Separation) LCMS->Result2

Figure 2: Decision matrix for selecting the analytical approach based on research requirements.

References

  • Lysine Degradation & Metabolic P

    • Source: PubChem Pathway Database. "Lysine Degradation."[6][10]

    • URL:[Link]

  • GC-MS Derivatiz

    • Source: The Bumbling Biochemist.
    • URL:[Link]

  • Clinical Relevance of 2-Oxoadipic Acid

    • Source: National Institutes of Health (NIH) - Genetic and Rare Diseases Information Center. "2-aminoadipic 2-oxoadipic aciduria."[11][1][12][10][13]

    • URL:[Link]

  • LC-MS/MS Methodologies for Dicarboxylic Acids

    • Source: Lipid Maps.[10] "Mass-Spectrometric Detection of Omega-Oxidation Products."

    • URL:[Link]

  • Chemical Properties of 2-Oxoadipic Acid

    • Source: Human Metabolome Database (HMDB).[10] "Metabocard for 2-Oxoadipic acid (HMDB0000216)."

    • URL:[Link]

Sources

Safety Operating Guide

2-Hydroxyhexanedioic Acid Disodium Salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Profile

Context: 2-Hydroxyhexanedioic acid disodium salt (Disodium 2-hydroxyadipate) is a critical metabolite standard often used in metabolomics to study fatty acid oxidation disorders (e.g., 2-hydroxyadipic aciduria). While not classified as an acute toxin (like cyanide) or a P-listed hazardous waste, it is an organic salt that requires specific handling to prevent environmental accumulation and ensuring experimental integrity.

Operational Directive: Treat this substance as Chemical Waste . Do not dispose of it down the sink. Although it is water-soluble, the sodium load and organic carbon content require thermal destruction in a permitted facility to ensure complete mineralization.

Chemical Identity & Hazard Profile
ParameterSpecification
Chemical Name 2-Hydroxyhexanedioic Acid, Disodium Salt
Synonyms Disodium 2-hydroxyadipate;

-Hydroxyadipic acid disodium salt
Parent Acid CAS 18294-85-4 (Refers to 2-Hydroxyadipic acid)
Formula

Physical State White to off-white crystalline solid
Solubility Highly soluble in water (Polar)
Acidity (pH) Aqueous solutions are Basic (pH ~8.0–9.[1][2][3]5) due to disodium substitution
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
RCRA Status Unlisted (Not P-listed or U-listed); Manage as Non-RCRA Regulated Chemical Waste (unless mixed with solvents)

Pre-Disposal Stabilization & Segregation

Before moving waste to the disposal area, you must stabilize the material to prevent cross-reactivity.

A. Segregation Logic (The "Why")
  • Incompatibility: Keep away from Strong Acids (e.g., HCl,

    
    ).
    
    • Mechanism:[4][5][6] Acidification of the disodium salt will protonate the carboxylate groups, precipitating the less soluble parent acid (2-hydroxyadipic acid). This precipitate can clog liquid waste lines or create heterogenous sludge that is difficult to pump in incinerators.

  • Oxidizers: Keep away from strong oxidizers (permanganates, nitrates) to prevent exothermic reactions.

B. Containerization
  • Solid Waste: Double-bag in polyethylene (LDPE) bags or place in a wide-mouth HDPE jar.

  • Liquid Waste (Aqueous): Collect in HDPE carboys. Label as "Aqueous Waste - Organic Salts."

  • Liquid Waste (Mixed Solvent): If the salt is dissolved in methanol or acetonitrile (common in LC-MS), collect in solvent waste containers compatible with the solvent (usually HDPE or Glass).

Disposal Protocol: Step-by-Step

This protocol ensures compliance with EPA standards (40 CFR) and Good Laboratory Practice (GLP).

Scenario A: Disposal of Pure Solid (Expired/Degraded Standard)
  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (95%+).

    • Hazard Checkbox: "Irritant".[7]

  • Packaging: Place the original vial inside a clear secondary ziplock bag to contain any dust.

  • Handover: Transfer to your facility’s Chemical Waste Storage Area.

  • Final Fate: High-Temperature Incineration .

    • Reasoning: The facility will incinerate this at >1000°C. The organic portion converts to

      
       and 
      
      
      
      , while the sodium forms sodium oxide/carbonate ash, which is captured by the scrubber system.
Scenario B: Disposal of Aqueous Experimental Waste

Use this for leftover stock solutions or LC-MS effluents.

  • pH Check: Verify the pH of the waste container.

    • Target: pH 5–9.

    • Action: If highly basic (>10), neutralize carefully with dilute acetic acid or phosphoric acid to bring it to neutral range. Avoid strong mineral acids to prevent precipitation.

  • Solvent Assessment:

    • < 24% Alcohol: Can often be classified as "Non-Hazardous Aqueous Waste" (check local EHS rules).

    • > 24% Alcohol: Must be classified as "Ignitable Waste" (D001).

  • Bulking: Pour into the designated "Aqueous Organic Waste" carboy.

    • Critical: Do NOT mix with heavy metal waste (Mercury, Lead) or halogenated solvents (Chloroform), as this complicates the incineration profile.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste: 2-Hydroxyhexanedioic Acid Disodium Salt StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath PureSolid Pure Substance SolidPath->PureSolid SpillDebris Spill Cleanup Debris SolidPath->SpillDebris SolventCheck Contains Organic Solvents? (MeOH, ACN, DMSO) LiquidPath->SolventCheck Ignitable YES (Flammable Waste) SolventCheck->Ignitable >24% Solvent Aqueous NO (Aqueous Waste) SolventCheck->Aqueous <24% Solvent BinSolid Container: Solid Chemical Waste Label: Irritant PureSolid->BinSolid SpillDebris->BinSolid BinSolvent Container: Organic Solvent Waste Code: D001 (Ignitable) Ignitable->BinSolvent PrecipCheck Check pH Compatibility (Avoid Strong Acids) Aqueous->PrecipCheck BinAqueous Container: Aqueous Organic Salts Label: Non-RCRA Regulated PrecipCheck->BinAqueous Incinerate Final Fate: Incineration (Scrubber required for Na+) BinSolid->Incinerate BinSolvent->Incinerate BinAqueous->Incinerate

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent content.

Regulatory Compliance & Logic (RCRA)

Understanding the regulatory status prevents costly fines.

  • Not "Listed": This compound is not found on the EPA's P-list (Acutely Hazardous) or U-list (Toxic Waste). Therefore, it does not automatically trigger strict "Acute Hazardous Waste" protocols.

  • Characteristic Waste:

    • It is generally not Ignitable (D001), Corrosive (D002), or Reactive (D003) in its solid form.

    • However, if mixed with flammable solvents (e.g., Methanol for LC-MS), the mixture becomes D001.

  • Drain Disposal: While the salt is biodegradable, drain disposal is generally discouraged for chemical standards to prevent "cumulative loading" violations in municipal water permits. Always choose incineration.

Emergency Spill Response

If a spill occurs in the lab:

  • PPE: Wear Nitrile gloves, safety glasses, and a lab coat.

  • Dry Spill: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to capture the powder. Place waste in a bag labeled "Debris contaminated with 2-Hydroxyhexanedioic Acid Salt."

  • Wet Spill: Absorb with inert material (vermiculite or chem-pads). Do not use acid-based neutralizers , as this may precipitate the acid form and leave a sticky residue.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 193530, 2-Hydroxyadipic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Hydroxyhexanedioic Acid Disodium Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

Based on the chemical structure of 2-Hydroxyhexanedioic Acid Disodium Salt, we can anticipate potential hazards common to non-volatile, solid organic salts. The primary risks are associated with direct contact and inhalation of dust particles.

  • Eye Contact: The compound is likely to be an irritant upon direct contact with the eyes.

  • Skin Contact: Prolonged or repeated contact with the skin may cause irritation.

  • Inhalation: Inhalation of dust can lead to irritation of the respiratory tract.

  • Ingestion: While ingestion is an unlikely route of exposure in a laboratory setting, it may cause gastrointestinal irritation.

Our core safety principle is to minimize all routes of exposure through a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye Protection Chemical safety gogglesProtects against splashes and dust.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 respiratorRecommended when handling large quantities or when dust generation is likely.

Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is critical for minimizing risk. The following workflow provides a clear, sequential guide for working with this compound.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of the solid compound within a chemical fume hood or a designated area with adequate ventilation.

  • Surface Protection: Before you begin, line the work surface with absorbent bench paper to contain any potential spills.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by using gentle scooping motions.

Solution Preparation
  • Vessel Selection: Choose an appropriate glass vessel for dissolution.

  • Solvent Addition: Slowly add the solvent to the solid to minimize the potential for splashing.

  • Dissolution: If necessary, use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a controlled manner (e.g., using a water bath) within the fume hood.

Post-Handling and Decontamination
  • Clean-Up: After handling, decontaminate the work area with an appropriate cleaning solution (e.g., 70% ethanol), followed by a final wipe-down with water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally the eye protection.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spill: For a small spill, carefully scoop the solid material into a labeled waste container. Clean the spill area with a wet cloth, ensuring no dust is generated. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan

Proper disposal of this compound and its associated waste is essential for environmental protection and regulatory compliance.

  • Waste Segregation: All solid waste contaminated with the compound (e.g., weighing paper, gloves, bench paper) should be placed in a clearly labeled, sealed hazardous waste container.

  • Aqueous Waste: Aqueous solutions of the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of these solutions down the drain.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound Waste".

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Next Step weigh Weigh Solid Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve If Making Solution decontaminate Decontaminate Work Area weigh->decontaminate After Use dissolve->decontaminate After Use doff_ppe Doff PPE Correctly decontaminate->doff_ppe Next Step segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste Generate Waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final Step label_waste Label Waste Containers segregate_waste->label_waste Next Step dispose Dispose via EHS label_waste->dispose Final Disposal

Caption: Workflow for the safe handling of this compound.

References

  • General Guidance on Chemical Handling: Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]

  • Personal Protective Equipment (PPE) Selection: National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment (PPE) Program. [Link]

  • Prudent Practices in the Laboratory: National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.